4-Chlorothieno[2,3-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRUBBNZGVREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353073 | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-59-2 | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chlorothieno[2,3-d]pyrimidine: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Executive Summary: 4-Chlorothieno[2,3-d]pyrimidine is a heterocyclic building block of significant interest in medicinal chemistry. Its thienopyrimidine core acts as a bioisostere of purine, enabling it to interact with a wide array of biological targets. The chlorine atom at the 4-position serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution, allowing for the facile generation of diverse compound libraries. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, key reactivity patterns, and its applications as a core scaffold in the development of targeted therapeutics, particularly in oncology.
Structural and Physicochemical Profile
Chemical Identity and Structure
This compound is a bicyclic heteroaromatic compound. The fusion of an electron-rich thiophene ring with an electron-deficient pyrimidine ring creates a unique electronic landscape. The pyrimidine nitrogen atoms act as hydrogen bond acceptors, while the chlorine atom at the C4 position activates the ring for nucleophilic attack, a cornerstone of its synthetic utility.
-
IUPAC Name: this compound
-
CAS Number: 14080-59-2[1]
-
Molecular Formula: C₆H₃ClN₂S
-
Molecular Weight: 170.62 g/mol
-
Canonical SMILES: C1=CSC2=C1C(=NC=N2)Cl
Physicochemical Properties
The compound presents as a solid at room temperature with limited solubility in aqueous media but good solubility in common organic solvents used in synthesis.
| Property | Value | Source(s) |
| Physical Form | Slightly Yellowish Crystalline Solid | [1] |
| Melting Point | 109-113 °C | [1] |
| Boiling Point | 285.7±20.0 °C (Predicted) | [1] |
| Solubility | Soluble in Dichloromethane, DMSO | [1] |
| Storage | Store at 2-8°C under an inert atmosphere | [1] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of this compound.
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by three distinct signals in the aromatic region.
-
δ 8.88 (s, 1H, pyrimidine CH)
-
δ 7.64 (d, J = 6.0 Hz, 1H, thiophene CH)
-
δ 7.47 (d, J = 5.8 Hz, 1H, thiophene CH)[1]
-
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry confirms the elemental composition.
-
Calculated for C₆H₄ClN₂S [M]⁺: 170.97837; Found: 170.97804.[1]
-
Core Synthesis Methodology
Mechanistic Rationale
The most prevalent and reliable synthesis of this compound involves the chlorination of the corresponding pyrimidinone precursor, thieno[2,3-d]pyrimidin-4(3H)-one. This transformation is typically achieved using a potent chlorinating agent such as phosphoryl trichloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the activation of the carbonyl oxygen of the pyrimidinone by the chlorinating agent, forming a highly reactive intermediate which is then displaced by a chloride ion to yield the final product. The use of a high-boiling solvent like toluene or neat phosphoryl trichloride is common to drive the reaction to completion.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure and provides a robust method for laboratory-scale synthesis.[3]
Materials:
-
Thieno[2,3-d]pyrimidin-4-ol (1.0 g, 6.6 mmol)
-
Phosphoryl trichloride (POCl₃) (10 mL)
-
Toluene (5 mL)
-
Ice-cold water
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
-
Suspend Thieno[2,3-d]pyrimidin-4-ol (1.0 g) in toluene (5 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add phosphoryl trichloride (10 mL) to the suspension. Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water with stirring. This will quench the excess POCl₃. A solid product should precipitate.
-
Stir the aqueous mixture at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with ice-cold water to remove any residual acids.
-
Dry the crude product. For further purification, recrystallize from ethanol to yield this compound as a crystalline solid. (Reported Yield: 90%).[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization Potential
Nucleophilic Aromatic Substitution (SNAr) at C4
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the good leaving group ability of the chloride make the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is the cornerstone of its utility, allowing for the introduction of various functional groups and the construction of large libraries of derivatives.[3] Common nucleophiles include primary and secondary amines, anilines, thiols, and alkoxides.
Detailed Experimental Protocol: Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine
This protocol exemplifies a typical SNAr reaction with an aliphatic amine.[3]
Materials:
-
This compound (0.46 g, 3.0 mmol)
-
30% Aqueous Methylamine solution (0.2 mL, ~3.0 mmol - Note: Original paper states 30 mmol which is a large excess, adjust as needed)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sealed reaction vessel or vial
-
Rotary evaporator, separatory funnel
Procedure:
-
In a sealable reaction vessel, dissolve this compound (0.46 g) in a suitable amount of DMF.
-
Add the 30% aqueous methylamine solution to the vessel.
-
Seal the vessel tightly and heat the reaction mixture to 155 °C for 3 hours with stirring. Caution: Heating a sealed vessel generates pressure. Ensure the vessel is rated for the temperature and pressure.
-
After 3 hours, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and partition between DCM and water.
-
Extract the aqueous layer with additional portions of DCM.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield N-methylthieno[2,3-d]pyrimidin-4-amine. (Reported Yield: 54%).[3]
Derivatization Workflow Diagram
Caption: Key derivatization pathways for this compound.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a competitive inhibitor for enzymes that utilize purine-based substrates, such as kinases. The ability to easily modify the C4 position, and potentially other positions on the ring system, allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed in the development of agents with anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4]
Case Studies in Kinase Inhibition
A primary application of this scaffold is in the design of kinase inhibitors for cancer therapy. Many kinases are implicated in signaling pathways that drive tumor growth and proliferation. By attaching various moieties to the C4 position of the thieno[2,3-d]pyrimidine core, researchers can target the ATP-binding pocket of specific kinases. For instance, derivatives have been synthesized and evaluated for their potent inhibitory effects against breast cancer cell lines like MDA-MB-231 and MCF-7.[3] The tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidine variant, in particular, has been explored for developing antimalarial agents, demonstrating the scaffold's versatility.
Structure-Function Relationship Diagram
Caption: Central role of the scaffold in tuning biological activity.
Safety and Handling Protocols
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Toxicity: While specific toxicity data is limited, related chloro-heterocyclic compounds can be irritants and potentially toxic. Handle with care.
-
Storage: Keep the container tightly sealed and store in a cool, dry place (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
References
-
Acid Promoted Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. Available at: [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2020). Molecules, 25(16), 3582. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1959-1979. Available at: [Link]
-
Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. (2019). Journal of Heterocyclic Chemistry, 56(6), 1775-1784. Available at: [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (2007). Tetrahedron Letters, 48(30), 5261-5264. Available at: [Link]
-
13 C NMR chemical shifts (δ in ppm) for compounds 4a-g. ResearchGate. Available at: [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1269. Available at: [Link]
-
Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidine derivatives. (2018). RSC Advances, 8(3), 1547-1561. Available at: [Link]
Sources
- 1. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. (PDF) Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives [academia.edu]
- 5. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Structure Elucidation of 4-Chlorothieno[2,3-d]pyrimidine
Foreword: The Strategic Importance of 4-Chlorothieno[2,3-d]pyrimidine
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] This fused heterocyclic system can be considered a bioisostere of adenine, a fundamental component of DNA and RNA, allowing it to serve as a versatile template in drug discovery.[1] The introduction of a chlorine atom at the 4-position significantly enhances the electrophilicity of the pyrimidine ring, making this compound a highly reactive and valuable intermediate for the synthesis of diverse compound libraries.[2] Its applications span from the development of kinase inhibitors for cancer therapy to antiviral and anti-inflammatory agents.[1][2]
Given its pivotal role, the unambiguous confirmation of its molecular structure is paramount. This guide provides a comprehensive, experience-driven approach to the structural elucidation of this compound, integrating spectroscopic and analytical techniques to build a self-validating system of evidence. We will delve into the "why" behind experimental choices, moving beyond mere procedural descriptions to offer insights grounded in years of practical application.
Synthesis and Preliminary Characterization: The Foundation of Elucidation
The journey of structural elucidation begins with the synthesis of the target molecule. A common and effective route to this compound involves the chlorination of the corresponding thieno[2,3-d]pyrimidin-4-one precursor.
Synthetic Protocol: Chlorination of Thieno[2,3-d]pyrimidin-4-one
This procedure is a robust and scalable method for producing the title compound. The choice of thionyl chloride with a catalytic amount of dimethylformamide (DMF) is a classic and highly effective method for converting hydroxylated pyrimidines to their chloro-derivatives.[3]
Step-by-Step Methodology:
-
Reaction Setup: Suspend thieno[2,3-d]pyrimidin-4-one (1.0 eq.) in thionyl chloride (SOCl₂) (approximately 2 mL per mmol of starting material).
-
Catalyst Addition: To this suspension, add a catalytic amount of dimethylformamide (DMF) (e.g., 3-5 drops). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active chlorinating agent.
-
Heating: Heat the reaction mixture to 80°C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, remove the excess thionyl chloride under reduced pressure. Add toluene and evaporate again to azeotropically remove any residual SOCl₂. The crude this compound is obtained as a solid.
Initial Physicochemical Characterization
Before proceeding to more complex spectroscopic analysis, it is crucial to determine the basic physical properties of the synthesized compound. These values serve as the first point of comparison with literature data and provide an initial assessment of purity.
| Property | Observed Value | Significance |
| Appearance | Light-colored to off-white crystalline solid | Provides a qualitative measure of purity. |
| Melting Point | Typically in the range of 170-175 °C | A sharp melting point range indicates high purity. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water | Informs the choice of solvents for subsequent spectroscopic analyses. |
Table 1: Physicochemical Properties of this compound[2]
The Spectroscopic Triad: A Multi-faceted Approach to Structure Confirmation
No single technique provides a complete structural picture. Instead, we rely on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This triad of techniques provides orthogonal information that, when combined, offers irrefutable evidence of the molecular structure.
Caption: Integrated workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
2.1.1. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record the spectrum on a 300 or 400 MHz NMR spectrometer.[4]
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Expected Spectral Features and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.6 | Doublet | 1H | H-6 | The proton on the thiophene ring coupled to H-5. |
| ~7.8-8.0 | Doublet | 1H | H-5 | The other proton on the thiophene ring coupled to H-6. |
| ~8.8-9.0 | Singlet | 1H | H-2 | The isolated proton on the pyrimidine ring. |
Table 2: Predicted ¹H NMR Data for this compound
The presence of two doublets in the aromatic region is a key indicator of the two adjacent protons on the thiophene ring. The singlet at a downfield chemical shift is characteristic of the proton on the electron-deficient pyrimidine ring.
2.1.2. ¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of chemically non-equivalent carbon atoms and their electronic environments.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, but ensure a higher concentration if possible (20-50 mg).
-
Data Acquisition: Record the spectrum on the same NMR spectrometer, typically requiring a longer acquisition time than ¹H NMR.
Expected Spectral Features and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~120-135 | C-5, C-6 | Carbons of the thiophene ring. |
| ~150-160 | C-2, C-4, C-4a, C-7a | Carbons of the pyrimidine ring and the bridgehead carbons, which are typically deshielded. |
Table 3: Predicted ¹³C NMR Data for this compound[5]
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of the compound and, through isotopic patterns, can confirm the presence of specific elements like chlorine.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Expected Spectral Features and Interpretation:
The key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak due to the presence of chlorine.[6] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[7]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound with the ³⁵Cl isotope.
-
M+2 Peak: A peak at two mass units higher than the molecular ion, corresponding to the molecule containing the ³⁷Cl isotope. The intensity of this peak will be approximately one-third of the molecular ion peak.[7]
| Ion | Calculated m/z | Expected Relative Intensity |
| [C₆H₃³⁵ClN₂S]⁺ | 170.97 | 100% |
| [C₆H₃³⁷ClN₂S]⁺ | 172.97 | ~33% |
Table 4: Predicted Mass Spectrometry Data for this compound
The observation of this characteristic 3:1 isotopic pattern is strong evidence for the presence of a single chlorine atom in the molecule.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Spectral Features and Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3100-3000 | C-H stretching (aromatic) | Confirms the presence of aromatic protons. |
| ~1600-1450 | C=C and C=N stretching | Characteristic of the aromatic rings. |
| ~700-800 | C-Cl stretching | Indicates the presence of a chloro-substituent. |
Table 5: Key IR Absorptions for this compound[9]
Definitive Structure Confirmation: X-ray Crystallography
While the combination of NMR, MS, and IR provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.[10]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[11]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and molecular geometry.[11]
The resulting crystal structure will provide bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms, leaving no doubt as to the identity of the compound.[12]
Caption: Logical flow for the definitive structure elucidation of this compound.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The initial synthesis and physicochemical characterization provide the foundation. The spectroscopic triad of NMR, MS, and IR offers a detailed picture of the molecular framework, elemental composition, and functional groups. Finally, X-ray crystallography provides the definitive and unambiguous confirmation of the structure.
This multi-faceted approach creates a self-validating system where the results from each technique must be consistent with the others and with the proposed structure. For researchers and drug development professionals, this rigorous process ensures the foundational integrity of their starting materials, which is critical for the synthesis of novel therapeutic agents and the reliability of subsequent biological data.
References
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry . Srini Chem. Available from: [Link]
-
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
4-chloro-2-phenylthieno[2,3-d]pyrimidine . PubChem. Available from: [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid . Longdom Publishing. Available from: [Link]
-
Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity . ResearchGate. Available from: [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells . PubMed Central. Available from: [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 . ACS Publications. Available from: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances . ScienceDirect. Available from: [Link]
-
Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety . ResearchGate. Available from: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines . Thieme Chemistry. Available from: [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives . Springer. Available from: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation . PubMed Central. Available from: [Link]
-
Mass spectrometry of halogen-containing organic compounds . ResearchGate. Available from: [Link]
-
IR, NMR spectral data of pyrimidine derivatives . ResearchGate. Available from: [Link]
-
The molecule that gave the mass spectrum shown here contains a halogen... . Pearson. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site . ACS Publications. Available from: [Link]
-
Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. Available from: [Link]
-
Methods for Determining Atomic Structures: X-ray Crystallography . PDB-101. Available from: [Link]
-
Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL . YouTube. Available from: [Link]
-
Mass Spectrometry . Michigan State University Department of Chemistry. Available from: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. srinichem.com [srinichem.com]
- 3. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
4-Chlorothieno[2,3-d]pyrimidine CAS number 14080-59-2
CAS Number: 14080-59-2 Role: Critical Scaffold for Kinase Inhibitor Development (EGFR, VEGFR, PI3K)
Executive Summary
4-Chlorothieno[2,3-d]pyrimidine is a high-value heterocyclic building block used extensively in medicinal chemistry. Structurally, it serves as a bioisostere of the quinazoline core found in blockbuster EGFR inhibitors like Gefitinib and Erlotinib.[1] By replacing the benzene ring of quinazoline with a thiophene ring, researchers can modulate physicochemical properties (solubility, lipophilicity) and alter the metabolic profile while maintaining key ATP-binding interactions in the kinase hinge region. This guide details its synthesis, reactivity profile, and application in designing dual-action kinase inhibitors.
Chemical Profile & Physical Properties[2]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 170.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 161–162 °C (Lit.) |
| Solubility | Soluble in DCM, DMSO, DMF; Hydrolyzes in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive. |
| Hazards | Skin/Eye Irritant; Corrosive (releases HCl on hydrolysis) |
Synthetic Architecture
The synthesis of the this compound core typically proceeds through a convergent route starting from the Gewald reaction product (methyl 2-aminothiophene-3-carboxylate).
3.1 Core Synthesis Workflow
-
Precursor Synthesis: The thiophene ring is constructed via the Gewald Reaction using sulfur, a methylene-active nitrile (e.g., malononitrile or ethyl cyanoacetate), and an aldehyde/ketone.
-
Cyclization: The pyrimidine ring is fused by reacting the aminothiophene with formamide or formamidine acetate to yield thieno[2,3-d]pyrimidin-4(3H)-one .
-
Chlorination: The carbonyl oxygen at C4 is displaced by a chlorine atom using phosphoryl chloride (
) or oxalyl chloride/DMF (Vilsmeier-Haack conditions).
3.2 Visualization of Synthetic Pathway
Figure 1: Step-wise synthetic route from the aminothiophene precursor to the chlorinated scaffold.
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The C4-chlorine atom is highly electrophilic due to the electron-deficient nature of the pyrimidine ring and the inductive effect of the adjacent nitrogen atoms. This makes it an ideal substrate for Nucleophilic Aromatic Substitution (
-
Primary Reactivity: Displacement of Cl by primary/secondary amines (anilines, piperazines, morpholines).
-
Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a Meisenheimer-like complex, followed by the expulsion of chloride.
-
Catalysis: Often requires a weak base (
, ) or acid catalysis (HCl in isopropanol) to facilitate the reaction.
4.1 Experimental Protocol: Synthesis of an EGFR Inhibitor Analog
Objective: To synthesize a Gefitinib bioisostere by coupling 14080-59-2 with 3-chloro-4-fluoroaniline.
Reagents:
-
This compound (1.0 equiv)[2]
-
3-Chloro-4-fluoroaniline (1.1 equiv)
-
Isopropanol (IPA) (Solvent, 10 mL/g)
-
HCl (cat. 1-2 drops, optional to accelerate rate)
Procedure:
-
Dissolution: Charge a round-bottom flask with this compound (170 mg, 1.0 mmol) and Isopropanol (5 mL).
-
Addition: Add 3-chloro-4-fluoroaniline (160 mg, 1.1 mmol).
-
Reaction: Heat the mixture to reflux (82°C) for 3–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. The product often precipitates as the hydrochloride salt.
-
Workup: Cool to room temperature. Filter the precipitate. Wash the cake with cold isopropanol (
) and diethyl ether ( ). -
Free Base Formation (Optional): Suspend the solid in DCM and wash with saturated
. Dry organic layer over and concentrate.
Validation Criteria:
-
LC-MS: Look for
. -
1H NMR: Disappearance of the C4-Cl signal; appearance of aniline aromatic protons and the broad NH singlet (
ppm).
4.2 Reactivity Logic Map
Figure 2: Divergent synthesis pathways from the chloro-scaffold.
Medicinal Chemistry Applications
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in drug discovery, particularly for targeting the ATP-binding site of protein kinases.
5.1 Bioisosterism (Quinazoline vs. Thienopyrimidine)
The scaffold mimics the adenine ring of ATP. Compared to the quinazoline core (found in Gefitinib), the thieno-fused system offers:
-
Altered Electronic Distribution: The sulfur atom modulates the electron density of the pyrimidine ring, potentially enhancing
stacking interactions with the gatekeeper residue (e.g., T790M in EGFR). -
Vector Modification: The C5 and C6 positions on the thiophene ring allow for substitution vectors that differ slightly from the C6/C7 positions of quinazoline, enabling access to different hydrophobic pockets (e.g., the "back pocket" of the kinase).
5.2 Case Study: Dual c-Met and VEGFR-2 Inhibitors
Researchers have successfully utilized CAS 14080-59-2 to synthesize potent dual inhibitors. For example, Compound 12j (derived from this scaffold) demonstrated
Safety & Handling
-
Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis. Store under inert gas. If the solid turns yellow/orange or smells acrid (HCl), it has likely degraded to the pyrimidinone.
-
Skin Sensitization: Like many halogenated heterocycles, it is a potent sensitizer. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Neutralization: Quench reaction mixtures containing excess
or the chloro-heterocycle carefully with aqueous bicarbonate; the hydrolysis is exothermic and releases HCl gas.
References
-
Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. [Link]
-
Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. PubMed. [Link]
- Process for the preparation of gefitinib (Patent US8350029B2).
Sources
An In-Depth Technical Guide to 4-Chlorothieno[2,3-d]pyrimidine: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-Chlorothieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its unique structural features and reactivity make it a valuable building block in the synthesis of a wide range of biologically active molecules. This document delves into its chemical identity, synthesis, characterization, applications in medicinal chemistry, and essential safety protocols, offering field-proven insights and detailed methodologies.
Introduction and Chemical Identity
This compound is a fused heterocyclic system where a thiophene ring is annulated to a pyrimidine ring. The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring makes it an excellent electrophilic partner for nucleophilic substitution reactions, a key feature exploited in the synthesis of diverse derivatives.
IUPAC Name: this compound
It is crucial to distinguish this compound from its isomer, 4-Chlorothieno[3,2-d]pyrimidine, as their reactivity and the biological activity of their derivatives can differ significantly.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14080-59-2 | [1] |
| Molecular Formula | C₆H₃ClN₂S | [2] |
| Molecular Weight | 170.62 g/mol | [2] |
| Appearance | Slightly yellowish crystalline solid | [1] |
| Melting Point | 109-113 °C | [1] |
| Boiling Point | 285.7±20.0 °C (Predicted) | [1] |
| Solubility | Soluble in Dichloromethane, DMSO | [1] |
Synthesis of this compound: A Methodological Deep Dive
The primary and most efficient route to this compound involves the chlorination of its precursor, thieno[2,3-d]pyrimidin-4(3H)-one. This section will detail the synthesis of the precursor and its subsequent conversion to the target molecule, explaining the rationale behind the chosen reagents and conditions.
Synthesis of the Precursor: Thieno[2,3-d]pyrimidin-4(3H)-one
The synthesis of the thieno[2,3-d]pyrimidine core is often achieved through the versatile Gewald reaction.[3][4][5] This multi-component reaction provides an efficient route to highly substituted 2-aminothiophenes, which are key intermediates for the construction of the fused pyrimidine ring.
Experimental Protocol: Gewald Reaction for 2-Amino-3-cyanothiophene Derivatives
This protocol describes a general procedure for the synthesis of a 2-aminothiophene, a precursor to thieno[2,3-d]pyrimidin-4(3H)-one.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone or aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, typically a secondary amine like triethylamine, to the mixture. The base facilitates the initial Knoevenagel condensation.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
The resulting 2-amino-3-cyanothiophene can then be cyclized with formic acid or formamide to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one.
Chlorination of Thieno[2,3-d]pyrimidin-4(3H)-one
The conversion of the hydroxyl group (in the tautomeric lactam form) of thieno[2,3-d]pyrimidin-4(3H)-one to a chlorine atom is a critical step. This is typically achieved using a Vilsmeier-Haack type reagent or phosphoryl trichloride.
Method A: Using Oxalyl Chloride and DMF (Vilsmeier-Haack Conditions)
This method generates the Vilsmeier reagent in situ, which is a potent chlorinating agent.
Experimental Protocol:
-
Reagent Preparation: In a fume hood, cool a solution of N,N-dimethylformamide (DMF) in dichloromethane to 0 °C.[1] Slowly add oxalyl chloride to this solution. A white, gel-like substance, the Vilsmeier reagent, will form.[1]
-
Chlorination Reaction: Add thieno[2,3-d]pyrimidin-4(3H)-one to the prepared Vilsmeier reagent.[1] Heat the reaction mixture to reflux for several hours.[1] The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water to quench the excess reagent.[1] Extract the aqueous phase with dichloromethane.[1] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1] The crude product can be purified by column chromatography on silica gel.[1]
Causality Behind Experimental Choices: The use of oxalyl chloride and DMF to form the Vilsmeier reagent is a classic and highly effective method for chlorinating heterocyclic ketones. The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, which readily reacts with the lactam oxygen, facilitating the substitution with chloride.
Method B: Using Phosphoryl Trichloride (POCl₃)
Phosphoryl trichloride is another common and effective chlorinating agent for this transformation.
Experimental Protocol:
-
Reaction Setup: Suspend thieno[2,3-d]pyrimidin-4(3H)-one in an excess of phosphoryl trichloride.
-
Reaction Execution: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: After completion, carefully pour the reaction mixture into ice-cold water. The product will precipitate and can be collected by filtration. Wash the solid with cold water and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Diagram 1: Synthetic Pathway to this compound
Caption: General synthetic route to this compound.
Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its identity and purity.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.88 (s, 1H, CH), 7.64 (d, J = 6.0 Hz, 1H, CH), 7.47 (d, J = 5.8 Hz, 1H, CH) | [1] |
| HRMS | Calculated for C₆H₄ClN₂S [M]⁺: 170.97837, Found: 170.97804 | [1] |
Note: Further characterization using ¹³C NMR and FT-IR is recommended for complete structural elucidation.
Applications in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors
The thieno[2,3-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a ligand for multiple biological targets.[6] Its structural resemblance to purine enables it to interact with the ATP-binding sites of various kinases, making it a valuable framework for the development of kinase inhibitors.[7] The 4-chloro substituent acts as a convenient handle for introducing a variety of side chains through nucleophilic aromatic substitution, allowing for the fine-tuning of potency and selectivity.
Diagram 2: Role of this compound in Kinase Inhibitor Synthesis
Caption: Synthetic utility in developing kinase inhibitors.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[8][9] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[8] For instance, a study reported a series of derivatives where the 4-position was substituted with various amines, leading to compounds with significant anticancer activity against cell lines such as HCT-116 and HepG2.[8] One of the most potent compounds exhibited an IC₅₀ value of 0.23 µM against VEGFR-2.[8]
ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in various cellular processes, including cell adhesion, motility, and proliferation. Their dysregulation is implicated in several diseases, including cancer. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of potent ROCK inhibitors.[10][11] Structure-activity relationship studies have led to the discovery of compounds with IC₅₀ values in the nanomolar range against both ROCK I and ROCK II.[10]
Table 3: Examples of Biologically Active Thieno[2,3-d]pyrimidine Derivatives
| Derivative Class | Target Kinase | Example IC₅₀ | Application | Reference |
| 4-Amino Derivatives | VEGFR-2 | 0.23 µM | Anticancer | [8] |
| 3,6-Disubstituted Derivatives | ROCK I/II | 0.001-0.004 µM | Anticancer | [10] |
| 2,4-Disubstituted Derivatives | Various (e.g., Estrogen Receptors) | Not specified | Anticancer, Antimalarial | [12] |
Safety, Handling, and Storage
This compound and its derivatives, like many chlorinated heterocyclic compounds, require careful handling to minimize exposure and ensure laboratory safety.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: GHS classifications for similar chlorinated heterocyclic compounds.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[11]
-
Respiratory Protection: Use in a well-ventilated fume hood. If the risk of inhalation is high, a respirator with an appropriate cartridge should be used.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and moisture.
-
Ground and bond containers when transferring material to prevent static electricity sparks.
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water, as it may react with the compound.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position provide a versatile platform for the development of novel therapeutics, particularly kinase inhibitors for the treatment of cancer and other diseases. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any researcher working with this valuable compound. The continued exploration of the chemical space around the thieno[2,3-d]pyrimidine scaffold promises to yield new and improved drug candidates in the future.
References
-
Smolecule. (2023, August 15). Buy 2,4-Dichlorothieno[2,3-d]pyrimidine | 18740-39-1.
-
ChemicalBook. (2025, July 24). This compound | 14080-59-2.
-
PubChem. This compound | C6H3ClN2S | CID 736618.
-
Benchchem. 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine.
-
PubMed. (2020, March 15). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors.
-
Benchchem. 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine.
-
PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.
-
Journal of Chemical and Pharmaceutical Research. Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity.
-
PubMed. (2022, September 5). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria.
-
PubMed. 4-Chloro-1H-pyrrolo-[2,3-d]pyrimidine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Role of 4-Chloropyrrolo[2,3-d]pyrimidine in Advancing Kinase Inhibitor Therapies.
-
ECHEMI. 16234-14-3, 2,4-Dichlorothieno[3,2-d]pyrimidine Formula.
-
MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.
-
ResearchGate. (2025, August 5). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
-
PubMed Central. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
-
Safe Work Australia. GHS Hazardous Chemical Information List.
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
-
ResearchGate. (2025, October 5). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
-
ResearchGate. 13 C NMR spectra of synthesized model compound 4f.
-
Chemistry Steps. Vilsmeier-Haack Reaction.
-
PubMed. (2019, April 1). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
-
PubMed Central. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
-
Oregon State University Environmental Health and Safety. (2009, October 30). Safe Handling of Pyrophoric Liquids.
-
Wikipedia. GHS hazard statements.
-
Semantic Scholar. (2021, January 22). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
-
Wikipedia. Vilsmeier–Haack reaction.
-
SciELO. (2025, December 18). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
-
Pacific Northwest National Laboratory. Handling Pyrophoric Reagents.
-
ChemSafetyPro.COM. GHS Hazard Statement List.
-
Taylor & Francis Online. Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds.
-
Wikipedia. VEGFR-2 inhibitor.
-
Columbia University Environmental Health and Safety. The Safe Use of Pyrophoric Reagents.
-
Google Patents. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars.
-
PubMed. (2011, July 1). Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold.
-
Organic & Biomolecular Chemistry (RSC Publishing). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation.
-
MSDS Europe. Hazard statements.
-
Applied Science and Biotechnology Journal of Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
-
Scirp.org. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety.
-
ChemSafetyPro.COM. GHS Hazard Statement List.
-
RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
-
SciRP.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
-
Pacific Northwest National Laboratory. Handling Pyrophoric Reagents.
-
ACS Publications. (2024, June 24). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry.
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
-
Columbia University Research. The Safe Use of Pyrophoric Reagents.
-
PubMed. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies.
-
ResearchGate. (2025, August 6). (PDF) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
Sources
- 1. 2,4-Dichlorothieno[3,2-d]pyrimidine | C6H2Cl2N2S | CID 12712832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H3ClN2S | CID 736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. Buy 2,4-Dichlorothieno[2,3-d]pyrimidine | 18740-39-1 [smolecule.com]
4-Chlorothieno[2,3-d]pyrimidine: A Strategic Pharmacophore for Scaffold Hopping
Executive Summary: The Case for Scaffold Hopping
In the high-stakes arena of kinase inhibitor discovery, the quinazoline and purine scaffolds have long been the "gold standards" (e.g., Gefitinib, Erlotinib). However, intellectual property (IP) congestion and the emergence of resistance mutations necessitate the exploration of bioisosteres.
4-Chlorothieno[2,3-d]pyrimidine represents a high-value "scaffold hopping" intermediate. By fusing a thiophene ring to a pyrimidine, medicinal chemists gain a core that mimics the adenine pharmacophore of ATP while offering distinct vector orientations for side chains compared to its isomer, thieno[3,2-d]pyrimidine (found in GDC-0941), and the classical quinazoline. This guide details the synthetic mastery, structural activity relationships (SAR), and experimental protocols required to leverage this core in drug discovery.
Chemical Architecture & Bioisosterism
Structural Logic
The thieno[2,3-d]pyrimidine system is a fused bicycle where a
-
Electronic Profile: The thiophene ring is electron-rich, while the pyrimidine ring is electron-deficient. This "push-pull" character tunes the pKa of the N1 and N3 nitrogens, influencing hydrogen bond strength with kinase hinge regions.
-
Isomeric Distinction: It is critical to distinguish between the [2,3-d] and [3,2-d] isomers.
-
Thieno[3,2-d]: Sulfur is at the "top" (position 7 relative to purine numbering). Used in Pictilisib (GDC-0941) .[1][2][3][4]
-
Thieno[2,3-d]: Sulfur is at the "bottom" (position 5). This alters the geometry of substituents at C5/C6, allowing access to different hydrophobic pockets in the target protein.
-
The 4-Chloro "Warhead"
The chlorine atom at position 4 is the pivot point of this pharmacophore. Due to the electron-withdrawing nature of the pyrimidine ring (further activated by the adjacent nitrogen atoms), this chloride is highly susceptible to Nucleophilic Aromatic Substitution (
Synthetic Mastery: Construction of the Core
The synthesis of this compound is a convergent process, typically hinging on the Gewald Reaction to build the thiophene precursor.
Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthetic pathway from raw materials to the bioactive scaffold.
Key Reaction Mechanisms
-
Gewald Reaction: Condensation of a ketone with an activated nitrile and elemental sulfur. This is the most flexible step, as varying the ketone determines the substituents at C5 and C6 (the "tail" of the pharmacophore).
-
Pyrimidinone Formation: The 2-aminothiophene is heated with formamide (or formamidine acetate for milder conditions) to close the pyrimidine ring.
-
Vilsmeier-Haack-Type Chlorination: Treatment with Phosphoryl chloride (
) converts the tautomeric hydroxy group (at C4) into a chlorine. Critical Note: Catalytic DMF is often added to generate the reactive Vilsmeier reagent in situ.
Medicinal Chemistry & SAR
The utility of this compound lies in its ability to map onto the ATP-binding pocket of kinases.[1][5]
Pharmacophore Mapping (DOT Visualization)
Figure 2: Structure-Activity Relationship (SAR) map detailing functionalization zones.
Biological Targets & Case Studies
-
PI3K Inhibition (Scaffold Hopping): While GDC-0941 utilizes the [3,2-d] isomer, researchers have successfully synthesized [2,3-d] analogues (e.g., Compound VIb ). These analogues often retain nanomolar potency against PI3K
and PI3K but exhibit different metabolic stability profiles due to the altered sulfur position [1]. -
EGFR Inhibition: Derivatives like Compound 5b have demonstrated IC50 values in the nanomolar range against EGFR(WT) and the resistant T790M mutant.[6] The thieno[2,3-d] core fits the adenine pocket, while the C4-substituent extends into the hydrophobic channel [2].
-
VEGFR-2 Inhibition: Compounds such as 17f utilize the core to anchor into the VEGFR-2 active site, showing equipotent activity to Sorafenib in cellular assays [3].
Experimental Protocols
Protocol A: Synthesis of this compound
This protocol assumes the starting material thieno[2,3-d]pyrimidin-4(3H)-one is already available or synthesized via the Gewald route.
Reagents:
-
Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphoryl chloride (
) (Excess, solvent/reagent) - -Dimethylaniline (Catalytic, optional) or DMF (Catalytic)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend thieno[2,3-d]pyrimidin-4(3H)-one (e.g., 5.0 g) in
(25 mL). -
Activation: Add 3-4 drops of dry DMF.
-
Reflux: Heat the mixture to reflux (approx. 106°C) for 2–4 hours. The suspension should clear, turning into a dark solution, indicating conversion of the starting material.
-
Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The product will be less polar than the starting material.
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring. Caution: The hydrolysis of excess
is highly exothermic and releases HCl gas. -
Isolation: Neutralize the aqueous slurry with saturated
solution or solid until pH ~8. Extract with Dichloromethane (DCM) (3 x 50 mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. The residue is typically a yellow/brown solid that can be recrystallized from hexane/ethyl acetate or used directly if purity >95%.
Protocol B: General Diversification at C4
Reagents:
-
This compound (1.0 eq)
-
Amine Nucleophile (e.g., Aniline, Morpholine) (1.1 - 1.5 eq)
-
Isopropanol or Ethanol (Solvent)
-
Triethylamine (
) (Optional, if using amine salts)
Procedure:
-
Dissolve this compound (1 mmol) in Isopropanol (5 mL).
-
Add the amine (1.1 mmol).
-
Heat to reflux for 1–3 hours. The product often precipitates out of the hot solution as the HCl salt.
-
Cool to room temperature. Filter the precipitate.
-
Wash with cold ether to remove unreacted starting materials.
Data Summary: Isomer Comparison
| Feature | Thieno[2,3-d]pyrimidine | Thieno[3,2-d]pyrimidine | Quinazoline |
| Sulfur Position | Pos 5 (Bottom) | Pos 7 (Top) | N/A (Benzene fused) |
| Key Drug Example | Compound VIb (Preclinical) | GDC-0941 (Clinical) | Gefitinib (Approved) |
| Vector Geometry | C5/C6 point toward solvent/ribose | C6/C7 point toward hydrophobic II | C6/C7 point toward solvent |
| IP Status | Less Crowded | Crowded | Highly Crowded |
| Primary Use | Scaffold Hopping / Bioisostere | Primary Scaffold | Primary Scaffold |
References
-
Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Bioorganic Chemistry. Link
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. Bioorganic Chemistry. Link
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. European Journal of Medicinal Chemistry. Link
-
GDC-0941 (Pictilisib) Structure and Clinical Status. National Cancer Institute. Link
Sources
Technical Guide: Strategic Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
Executive Summary
The 4-Chlorothieno[2,3-d]pyrimidine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as the electrophilic core for numerous tyrosine kinase inhibitors (e.g., Gefitinib bioisosteres) and PI3K/mTOR inhibitors. Its structural similarity to the purine nucleus allows it to function as an ATP-competitive inhibitor, while the thiophene fusion offers unique electronic properties and lipophilicity profiles.
This guide details the synthesis of the 4-chloro derivative starting from elementary precursors. Unlike generic preparations, this protocol emphasizes the Gewald Reaction for thiophene construction, followed by pyrimidine annulation and Vilsmeier-Haack type chlorination , ensuring high regioselectivity and scalability.
Part 1: Retrosynthetic Analysis & Strategic Disconnection
To ensure supply chain resilience and cost-efficiency, the synthesis is disconnected into three logical phases. The critical bond disconnection occurs at the C4-Cl bond (chlorination) and the pyrimidine N1-C2/N3-C4 bonds (annulation).
Strategic Workflow
-
Phase I (Core Construction): Synthesis of the fully substituted 2-aminothiophene-3-carboxylate via the multicomponent Gewald reaction.
-
Phase II (Annulation): Cyclocondensation with a C1 synthon (Formamide/Formamidine) to generate the thienopyrimidin-4-one lactam.
-
Phase III (Activation): Deoxychlorination using Phosphorus Oxychloride (
) to yield the active 4-chloro electrophile.
Figure 1: Retrosynthetic disconnection showing the linear progression from commodity chemicals to the target scaffold.
Part 2: Starting Materials & Specifications[1][3]
The quality of the final drug substance relies heavily on the purity of the initial thiophene core. The following materials are required.
Primary Precursors (Gewald Reaction)
| Reagent | Role | Grade Specification | Stoichiometry (Eq) |
| Ketone / Aldehyde | Backbone Source | >98%, anhydrous | 1.0 |
| Ethyl Cyanoacetate | C-C-N Source | >99% | 1.0 - 1.1 |
| Elemental Sulfur ( | Heteroatom Source | Powder, -325 mesh | 1.0 |
| Morpholine / Diethylamine | Basic Catalyst | Reagent Grade | 0.5 - 1.0 |
-
Note on Ketone Selection: The substituents at positions 5 and 6 of the final scaffold are determined here. For a general 5,6-dimethylthieno[2,3-d]pyrimidine, use Methyl Ethyl Ketone (MEK) . For the cyclohexyl-fused analog, use Cyclohexanone .
Annulation Reagents
| Reagent | Role | Critical Parameter |
| Formamide | Cyclizing Agent (C1 source) | Water content <0.5% (Hydrolysis risk) |
| Formamidine Acetate | Alternative C1 source | Higher yield, easier workup than formamide |
Chlorination System
| Reagent | Role | Safety Note |
| Phosphorus Oxychloride ( | Chlorinating Agent | Highly corrosive, reacts violently with water |
| N,N-Dimethylformamide (DMF) | Catalyst | Forms Vilsmeier reagent in situ |
Part 3: Detailed Experimental Protocols
Phase I: The Gewald Synthesis of 2-Aminothiophene-3-carboxylate
This multicomponent reaction is the most efficient route to the thiophene core. It avoids the handling of unstable mercapto-intermediates.
Mechanism: A Knoevenagel condensation between the ketone and ethyl cyanoacetate is followed by thiolation with elemental sulfur and intramolecular cyclization.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.
-
Mixing: Charge Ketone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), and Sulfur (1.0 eq) in Ethanol (5 vol).
-
Initiation: Add Morpholine (0.6 eq) dropwise. Caution: Reaction is exothermic.
-
Reaction: Heat to 50–60°C for 2–4 hours. The sulfur powder will dissolve as the reaction progresses.
-
Workup: Cool to room temperature. Pour the mixture into ice water. The product usually precipitates as a solid.
-
Purification: Filter and recrystallize from Ethanol.
Phase II: Pyrimidine Ring Annulation
Converting the amino-ester to the pyrimidinone lactam.
Protocol:
-
Mixing: Suspend the 2-aminothiophene-3-carboxylate (from Phase I) in Formamide (10 vol).
-
Reaction: Heat to 180–190°C (Reflux).
-
Insight: High temperature is required to drive the formation of the intermediate amidine and subsequent cyclization.
-
-
Monitoring: TLC will show the disappearance of the fluorescent amino-ester spot.
-
Workup: Cool to room temperature. The product, Thieno[2,3-d]pyrimidin-4(3H)-one , precipitates.
-
Wash: Filter and wash with water and isopropanol to remove residual formamide.
Phase III: Chlorination to this compound
The final activation step converts the stable lactam into the reactive chloro-heterocycle.
Protocol:
-
Setup: Dry glassware under
. Moisture kills the chlorinating agent. -
Activation: Suspend Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in
(5–8 vol). -
Catalysis: Add DMF (catalytic, 2-3 drops).
-
Reflux: Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the starting material is consumed.
-
Quenching (CRITICAL SAFETY STEP):
-
Remove excess
via vacuum distillation. -
Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Exothermic reaction.
-
Neutralize with saturated
or to pH 7–8.
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Isolation: Dry over
, concentrate. The resulting solid is This compound .
Part 4: Process Logic & Visualization
The following diagram illustrates the chemical flow and critical process parameters (CPPs) for the synthesis.
Figure 2: Process flow diagram highlighting the three-phase synthesis and critical reagents.
Part 5: Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield in Phase I | Old/Oxidized Sulfur or Wet Ethanol | Use -325 mesh sulfur; dry ethanol over molecular sieves. |
| Incomplete Cyclization (Phase II) | Temperature too low (<170°C) | Ensure vigorous reflux; switch to Formamidine Acetate in Diglyme if Formamide fails. |
| Phosphorus Residues in Product | Poor Quenching of | Perform slow quench on ice; ensure pH is adjusted to >7 to decompose phosphoric acid byproducts. |
| Product Hydrolysis | Storage in moist air | The 4-chloro group is labile. Store under inert gas (Argon) at -20°C. |
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Sureja, D. K., et al. (2016).[2][8] POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of Saudi Chemical Society.
-
Zhang, S., et al. (2019).[8] Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules.
-
Jubie, S., et al. (2013). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of Clinical & Cellular Immunology.
-
Biotage. (2025). Microwave-Assisted Synthesis of Thienopyrimidines. (General reference for microwave protocols cited in search 1.6)
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. chemrxiv.org [chemrxiv.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
reactivity of the chlorine atom in 4-Chlorothieno[2,3-d]pyrimidine
An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 4-Chlorothieno[2,3-d]pyrimidine
Abstract
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, recognized for its profound importance in medicinal chemistry and drug development. As a bioisostere of purine and quinazoline, this scaffold is a cornerstone in the design of targeted therapeutics, from kinase inhibitors to antimicrobial agents.[1][2][3] The synthetic linchpin for accessing the vast chemical space of this family is often this compound. The reactivity of its C4-chlorine atom is not merely a feature but the very engine of its synthetic utility. This guide provides a detailed exploration of the electronic principles governing this reactivity, key transformations, field-proven experimental protocols, and the strategic implications for drug discovery professionals.
The Thieno[2,3-d]pyrimidine Core: An Electronic Perspective
The reactivity of this compound is a direct consequence of its unique electronic architecture. The fusion of an electron-rich thiophene ring with a distinctly electron-deficient pyrimidine ring creates a molecule with a highly polarized character.
-
Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring exert a strong inductive electron-withdrawing effect (-I). This effect is most pronounced at the adjacent carbon atoms, particularly C2, C4, and C6.
-
Activation of the C4 Position: The C4 carbon is flanked by N3 and is para to N1. This specific arrangement makes it exceptionally electrophilic. The lone pairs on the nitrogen atoms do little to offset this electron deficiency through resonance. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule has a large coefficient at the C4 position, marking it as the primary site for nucleophilic attack.[4]
-
Chlorine as a Leaving Group: The chlorine atom at this activated C4 position serves as an excellent leaving group, readily displaced by a wide array of nucleophiles. This high reactivity is the key to its role as a versatile synthetic intermediate.
This electronic setup is analogous to other well-known activated chloro-heterocycles like 4-chloroquinazolines and 2-chloropyrimidines, which are also staples in medicinal chemistry.[5]
Foundational Synthesis of this compound
The precursor to derivatization is the 4-chloro scaffold itself, which is most commonly prepared from the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. The transformation is a dehydration/chlorination reaction, typically achieved with reagents like phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack type reagent generated from oxalyl chloride and DMF.[6][7]
Protocol 1: Synthesis via Phosphorus Oxychloride
This protocol describes the robust and scalable conversion of the pyrimidinone to the activated chloro-derivative.
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to accelerate the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice. This is a highly exothermic process.
-
Neutralization: Cautiously neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.
-
Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
Key Transformations of the C4-Chlorine Atom
The synthetic power of this compound is realized through the diverse reactions that displace the chlorine atom.
Nucleophilic Aromatic Substitution (S_N_Ar)
This is the most prevalent and straightforward reaction, enabling the introduction of a vast range of functionalities. The mechanism proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, followed by the elimination of the chloride ion.[8]
General S_N_Ar Mechanism
Caption: The two-step addition-elimination mechanism of S_N_Ar.
A. Reactions with N-Nucleophiles (Amines) The reaction with primary and secondary amines is fundamental to building libraries of kinase inhibitors and other biologically active molecules.[9]
Protocol 2: General Procedure for Amination
-
Setup: In a sealed vial, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol, ethanol, or DMF.
-
Addition: Add the desired amine (1.1-1.5 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq).
-
Reaction: Seal the vial and heat the mixture, typically between 80 °C and 120 °C, for 4-16 hours. Microwave irradiation can significantly shorten reaction times.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue purified by column chromatography.
| Nucleophile Type | Typical Base | Solvent | Temperature (°C) |
| Primary/Secondary Amines | DIPEA, Et₃N | Isopropanol, EtOH, DMF | 80 - 120 |
| Anilines | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 100 - 140 |
| Alcohols/Phenols | NaH, K₂CO₃ | THF, DMF | 25 - 100 |
| Thiols | K₂CO₃, NaH | DMF, DMSO | 25 - 80 |
| Table 1: Representative conditions for S_N_Ar reactions on this compound. |
Palladium-Catalyzed Cross-Coupling Reactions
While S_N_Ar is highly effective, palladium-catalyzed cross-coupling reactions provide access to C-C, C-N, and C-O bonds that are otherwise difficult to form, significantly expanding the synthetic toolbox.
A. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki coupling enables the introduction of aryl, heteroaryl, or alkyl groups at the C4 position. This is crucial for modulating the steric and electronic properties of drug candidates.[10]
Catalytic Cycle: Suzuki-Miyaura Coupling
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 7. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Commercial Availability & Technical Guide: 4-Chlorothieno[2,3-d]pyrimidine
[1][2][3]
Executive Summary
4-Chlorothieno[2,3-d]pyrimidine (CAS: 14080-59-2) is a high-value heteroaromatic scaffold extensively used in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR-2, EGFR, and ROCK inhibitors).[1][2][3][4][5] It functions as a bioisostere to the quinazoline core found in drugs like Gefitinib, offering altered solubility and metabolic profiles.
While commercially available, the supply chain is fragmented between "in-stock" research quantities (mg to g scale) and "made-to-order" bulk manufacturing (kg scale).[2] A critical risk in sourcing is the structural confusion between the [2,3-d] and [3,2-d] isomers, which possess distinct CAS numbers and reactivities. This guide provides the technical grounding to source, verify, and handle this compound effectively.
Part 1: Chemical Profile & Specifications
Identity & Physical Properties
The compound is a fused bicyclic system containing a thiophene ring and a pyrimidine ring with a reactive chlorine atom at the C4 position. This chlorine is highly susceptible to nucleophilic aromatic substitution (
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 14080-59-2 (Note: Do not confuse with [3,2-d] isomer CAS 16269-66-2) |
| Molecular Formula | C₆H₃ClN₂S |
| Molecular Weight | 170.62 g/mol |
| Appearance | White to off-white/pale yellow crystalline solid |
| Melting Point | 109 – 113 °C |
| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Hydrolyzes in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen).[1][2][3][6][7][8] Moisture sensitive.[2] |
The "Isomer Trap" in Sourcing
A common failure mode in procurement is receiving the wrong isomer. The [3,2-d] isomer is thermodynamically similar but leads to completely different biological activity.
-
Target: 4-Chlorothieno[2,3-d] pyrimidine (Sulfur is "up" relative to the pyrimidine fusion).
-
Common Imposter: 4-Chlorothieno[3,2-d] pyrimidine (Sulfur is "down").[2]
Actionable Advice: Always request the H-NMR spectrum before bulk purchase.[2] The coupling constants of the thiophene protons differ between the two isomers.
Part 2: Commercial Availability & Sourcing Strategy
Market Landscape[2]
-
Research Scale (1g – 100g): Readily available from catalog suppliers (e.g., Combi-Blocks, Enamine, Sigma-Aldrich/MilliporeSigma, and specialized Chinese CROs like Jilin Haofei). Lead times are typically 1–2 weeks.[2]
-
Bulk Scale (1kg+): Often requires a custom synthesis campaign. Few suppliers hold multi-kilo stock due to the compound's moisture sensitivity.
Sourcing Decision Matrix
Use the following logic to determine whether to buy or synthesize the material.
Figure 1: Decision matrix for sourcing this compound based on scale and safety capabilities.
Part 3: Synthesis & Manufacturing (The "Make" Option)
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized from thieno[2,3-d]pyrimidin-4(3H)-one .[2] This is the standard industrial route.
Reaction Pathway
The synthesis involves the chlorination of the lactam moiety using a chlorinating agent like Phosphoryl Chloride (
Figure 2: Industrial synthesis pathway via chlorodehydration.
Detailed Protocol (Self-Validating)
-
Setup: In a dry round-bottom flask under Argon, suspend thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous 1,2-dichloroethane or neat
(5–10 eq). -
Activation: Add a catalytic amount of DMF (N,N-Dimethylformamide).[2] This forms the Vilsmeier reagent in situ, drastically accelerating the reaction.
-
Reaction: Reflux at 80–100°C for 3–6 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (polar) should disappear, replaced by a less polar UV-active spot.
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess
releases HCl gas. -
Neutralize with saturated
or to pH ~8.[2] -
Extract with Dichloromethane (DCM).
-
-
Purification: Dry organic layer over
, concentrate, and recrystallize from Hexane/DCM if necessary.
Part 4: Quality Control & Validation
To ensure the integrity of your drug discovery data, every batch must be validated.
HPLC Method (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 5µm, 4.6 x 150mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm.[2]
-
Expected Retention: The 4-chloro derivative is significantly more hydrophobic than the 4-one precursor.[2] If a peak appears early (high polarity), it indicates hydrolysis (degradation).
1H-NMR Validation (Isomer Differentiation)
Solvent:
Part 5: Handling & Safety[2]
-
Moisture Sensitivity: The C4-chlorine bond is labile.[2] Exposure to humid air will slowly hydrolyze the compound back to the inactive 4-one (lactam) and release HCl.
-
Storage: Store in a desiccator or sealed under nitrogen at 4°C.
-
Usage: Warm to room temperature before opening the vial to prevent condensation.
-
-
Hazards:
-
H314: Causes severe skin burns and eye damage (due to potential HCl generation).
-
H302: Harmful if swallowed.[2]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.
-
References
-
ChemicalBook. (2025).[3] this compound Properties and Suppliers. Retrieved from [1]
-
MolDB. (2025). Compound Entry: CAS 14080-59-2.[1][2][9][3][10] Retrieved from
-
National Institutes of Health (NIH). (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed.[2] Retrieved from
-
ResearchGate. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors. Retrieved from
-
Sigma-Aldrich. (2025).[2] Product Catalog: Heterocyclic Building Blocks. Retrieved from
Sources
- 1. This compound | 14080-59-2 [amp.chemicalbook.com]
- 2. 4-Chlorothieno[3,2-d]pyrimidine - CAS:16269-66-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 14080-59-2 [chemicalbook.com]
- 4. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. 14080-59-2|this compound|BLD Pharm [bldpharm.com]
- 7. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 14080-59-2 | this compound - Moldb [moldb.com]
- 10. 3asenrise.com [3asenrise.com]
The Strategic Application of 4-Chlorothieno[2,3-d]pyrimidine in Modern Drug Discovery: A Technical Guide
Abstract
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to the purine core of adenine, a fundamental component of DNA, RNA, and the universal energy currency, ATP. This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to effectively compete for the ATP-binding sites of numerous enzymes, particularly kinases, making them a fertile ground for the development of targeted therapeutics. Among the various derivatives of this scaffold, 4-Chlorothieno[2,3-d]pyrimidine stands out as a critical and versatile starting material. The strategic placement of a reactive chlorine atom at the 4-position provides a synthetic handle for introducing a diverse array of substituents, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and multifaceted applications of this compound in contemporary drug discovery, with a focus on its utility in developing kinase inhibitors for oncology and other therapeutic areas, as well as its potential in generating novel anti-infective agents.
The Thieno[2,3-d]pyrimidine Core: A Foundation for Therapeutic Innovation
The fusion of a thiophene ring with a pyrimidine ring gives rise to the thieno[2,3-d]pyrimidine scaffold, a bicyclic heteroaromatic system that has garnered significant attention in pharmaceutical research.[1] Its structural analogy to purine bases allows it to serve as a bioisostere, interacting with biological targets that recognize adenine.[2] This inherent property has led to the exploration of thieno[2,3-d]pyrimidine derivatives across a wide spectrum of therapeutic indications, including cancer, inflammation, and infectious diseases.[3]
The versatility of the thieno[2,3-d]pyrimidine core is significantly enhanced by the introduction of a chlorine atom at the 4-position. This transforms the scaffold into a highly valuable intermediate for medicinal chemists. The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic attack, making the chlorine atom an excellent leaving group. This reactivity is the cornerstone of its utility, allowing for the systematic and efficient generation of libraries of 4-substituted derivatives for biological screening.
Synthesis and Reactivity of this compound
The accessibility and reactivity of this compound are central to its widespread use. Its synthesis is typically straightforward, and the chlorine atom at the 4-position serves as a versatile anchor for a variety of chemical transformations.
Synthesis of the Core Scaffold
The most common and efficient route to this compound begins with the corresponding thieno[2,3-d]pyrimidin-4-ol (also known as thieno[2,3-d]pyrimidin-4(3H)-one). This precursor is readily prepared from commercially available starting materials such as methyl 2-aminothiophene-3-carboxylate.[4] The subsequent chlorination is typically achieved using standard chlorinating agents like phosphoryl trichloride (POCl₃) or thionyl chloride (SOCl₂).[5][6]
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound [5]
-
Suspend thieno[2,3-d]pyrimidin-4-ol (1.0 g, 6.6 mmol) in toluene (5 mL).
-
Add phosphoryl trichloride (10 mL) to the suspension.
-
Heat the mixture to reflux (approximately 110 °C) for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and slowly pour it into ice-cold water with stirring.
-
The solid product that forms is collected by filtration, washed with ice-cold water, and dried.
-
The crude product can be further purified by crystallization from ethanol to yield this compound.
Self-Validation: The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting material. The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Key Reactions for Derivatization
The chlorine atom at the 4-position is the focal point of reactivity, enabling the introduction of diverse functional groups through several key reaction types.
The most widely employed reaction of this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a wide range of nucleophiles, most commonly primary and secondary amines. This reaction is fundamental to the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives, which are a prominent class of kinase inhibitors.[7]
Caption: Nucleophilic aromatic substitution on this compound.
Experimental Protocol: General Procedure for SNAr with Amines [5]
-
Dissolve this compound in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add an excess of the desired amine (typically 1.1 to 10 equivalents).
-
Heat the reaction mixture at an elevated temperature (e.g., 155 °C) for a specified duration (e.g., 3 hours).
-
Monitor the reaction to completion by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup, typically by extracting the product into an organic solvent like dichloromethane (DCM).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or crystallization.
Causality Behind Experimental Choices: The use of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the reactants and allows the reaction to be conducted at a high enough temperature to overcome the activation energy for the SNAr reaction. An excess of the amine is often used to drive the reaction to completion.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl groups at the 4-position of the thieno[2,3-d]pyrimidine core, significantly expanding the accessible chemical space.[8][9]
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10][11]
-
To a reaction vessel, add this compound, the corresponding boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture, often under microwave irradiation or conventional heating, until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the product by column chromatography.
Trustworthiness of the Protocol: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The reaction should be set up under an inert atmosphere to prevent the degradation of the palladium catalyst. Degassing the solvents is crucial to remove dissolved oxygen, which can also deactivate the catalyst.
Applications in Drug Discovery
The ease of derivatization of this compound has made it a valuable building block in the synthesis of a wide range of biologically active molecules.
Kinase Inhibitors in Oncology
A major application of the thieno[2,3-d]pyrimidine scaffold is in the development of kinase inhibitors for the treatment of cancer.[2] Many of these inhibitors feature a 4-amino substitution pattern, which is readily installed via SNAr reaction on the 4-chloro precursor.
The thieno[2,3-d]pyrimidine core is a bioisostere of the quinazoline scaffold found in approved EGFR inhibitors like gefitinib and erlotinib.[12] This has inspired the development of thieno[2,3-d]pyrimidine-based EGFR inhibitors for the treatment of non-small cell lung cancer and other solid tumors.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several series of thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[13]
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
| Compound Class | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Thieno[2,3-d]pyrimidine derivative 17f | VEGFR-2 | 0.23 | HCT-116, HepG2 | [13] |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine 3 | - | 0.045 | MCF-7 | [14] |
| 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one 15 | - | 0.94 | A549 | [15] |
Data Presentation: The table above summarizes the in vitro activity of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines and target kinases. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the biological activity.
The thieno[2,3-d]pyrimidine scaffold has also been utilized to develop inhibitors of other important cancer-related kinases, including:
-
Phosphoinositide 3-kinase (PI3K): Thienopyrimidine derivatives such as GDC-0941 and BKM120 are potent PI3K inhibitors.[4]
-
Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis, and their inhibition is a promising strategy for cancer therapy. Thienopyrimidine derivatives have been identified as potent and selective Aurora kinase inhibitors.[16]
Anti-Infective Agents
Beyond oncology, the thieno[2,3-d]pyrimidine scaffold has shown significant promise in the development of novel anti-infective agents.
Derivatives of thieno[2,3-d]pyrimidine have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. Some compounds have shown efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[17]
Recent studies have identified 4-amino-thieno[2,3-d]pyrimidines as a new class of inhibitors of QcrB, a subunit of the cytochrome bc₁ complex in Mycobacterium tuberculosis. This represents a novel mechanism of action for antitubercular drugs.[17]
Structure-Activity Relationship (SAR) Insights
The extensive derivatization of the thieno[2,3-d]pyrimidine core, facilitated by the reactivity of the 4-chloro intermediate, has provided valuable insights into the structure-activity relationships for various biological targets. For kinase inhibitors, the 4-amino substituent often plays a crucial role in forming hydrogen bonds with the hinge region of the kinase active site. The nature of the substituent on this amino group, as well as substitutions on the thiophene ring, can significantly impact potency and selectivity.[2]
Conclusion
This compound is a cornerstone intermediate in modern medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the 4-chloro position provide a robust platform for the generation of diverse compound libraries. The demonstrated success of the thieno[2,3-d]pyrimidine scaffold in targeting a multitude of enzymes, particularly kinases, underscores its importance in the ongoing quest for novel therapeutics. As our understanding of the molecular basis of diseases continues to grow, the strategic application of this privileged scaffold, with this compound as a key starting point, will undoubtedly continue to fuel the discovery of the next generation of targeted medicines.
References
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]
-
Warrier, T., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere, 4(5). [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34. [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Abouzid, K. A. M., et al. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
-
Sureja, D. K., et al. (2016). POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of Saudi Chemical Society, 20(1), S430-S436. [Link]
-
Bassyouni, F. A., et al. (2015). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 71(22), 3694-3703. [Link]
-
Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & medicinal chemistry, 27(9), 1159-1194. [Link]
-
Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6344. [Link]
-
Wang, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 16. [Link]
-
Al-Rashood, S. T., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Kumar, S., et al. (2020). Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimid. Journal of Heterocyclic Chemistry, 57(5), 2134-2145. [Link]
-
Disch, J. S., et al. (2014). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of medicinal chemistry, 57(9), 3661-3677. [Link]
-
Bar-Yehuda, S., et al. (2011). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 67(40), 7795-7801. [Link]
-
McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 21(18), 5620-5624. [Link]
-
Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & medicinal chemistry, 27(9), 1159-1194. [Link]
-
Wu, H., et al. (2013). Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(12), 3538-3542. [Link]
-
Kumar, D., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & biomolecular chemistry, 14(48), 11437-11452. [Link]
-
Ghorab, M. M., et al. (2018). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Pharmaceutical Chemistry, 4(2), 1-8. [Link]
-
Myers, A. G. (2005). The Suzuki Reaction. Harvard University Chemistry 115. [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34, 1-13. [Link]
-
Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European journal of medicinal chemistry, 263, 115955. [Link]
-
Hurst, J., & Szelke, M. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1302-1308. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Atlantis Press [atlantis-press.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. longdom.org [longdom.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. scielo.br [scielo.br]
- 13. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Synthesis of C4-Aminated Thieno[2,3-d]pyrimidines: A Guide to the Buchwald-Hartwig Amination
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry and drug development.[1][2] Structurally analogous to purines, these compounds are key pharmacophores in a multitude of biologically active agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The functionalization of the thieno[2,3-d]pyrimidine scaffold, particularly at the C4 position, is a critical strategy for modulating pharmacological activity and optimizing drug-like properties. The introduction of diverse amino substituents at this position can significantly impact target binding, selectivity, and pharmacokinetic profiles.
Historically, the synthesis of 4-aminothieno[2,3-d]pyrimidines often relied on nucleophilic aromatic substitution (SNAr) reactions.[4] However, the Buchwald-Hartwig amination has emerged as a more versatile and powerful tool for this transformation.[3] This palladium-catalyzed cross-coupling reaction offers a broader substrate scope, greater functional group tolerance, and often proceeds under milder conditions than traditional methods.
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of 4-aminothieno[2,3-d]pyrimidines, focusing on the coupling of 4-chlorothieno[2,3-d]pyrimidine with various primary and secondary amines. We will delve into the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization. The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-chlorine bond of the this compound. This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium-amido complex, which yields the desired 4-aminothieno[2,3-d]pyrimidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A potential side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate and lead to the formation of hydrodehalogenated byproducts. The choice of ligand is crucial in minimizing this undesired pathway.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Key Considerations & Recommendations |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common and effective choices. Pre-formed catalysts incorporating bulky phosphine ligands can also be highly active. |
| Ligand | The choice of phosphine ligand is critical. For primary amines, bulky, electron-rich ligands such as XPhos or RuPhos are often employed. For secondary amines, ligands like BrettPhos can be effective. The ligand stabilizes the palladium catalyst and facilitates reductive elimination. |
| Base | A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are frequently used. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures. |
| Solvent | Anhydrous, aprotic solvents are essential. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used. The solvent must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Temperature | Reaction temperatures typically range from 80 to 120 °C. Microwave irradiation can significantly accelerate the reaction, often allowing for shorter reaction times and lower temperatures. |
| Amine Substrate | A slight excess of the amine (1.1 to 1.5 equivalents) is generally used to drive the reaction to completion. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene (or dioxane)
-
Argon or nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aminothieno[2,3-d]pyrimidine.
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)), insufficient base strength, poor quality solvent, sterically hindered substrates. | Ensure rigorous inert atmosphere conditions. Use freshly opened or purified reagents. Consider a more active catalyst/ligand system. Increase the reaction temperature. |
| Formation of Hydrodehalogenated Byproduct | β-hydride elimination is competing with reductive elimination. | Switch to a bulkier phosphine ligand to disfavor β-hydride elimination. Lowering the reaction temperature may also help. |
| Decomposition of Starting Material | Base-sensitive functional groups on the substrate. | Use a weaker base such as Cs₂CO₃ or K₃PO₄ and potentially a higher reaction temperature. |
| Difficult Purification | Close polarity of the product and unreacted starting materials or byproducts. | Optimize the reaction to drive it to completion. Explore different solvent systems for chromatography. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of C4-aminated thieno[2,3-d]pyrimidines, providing a versatile and efficient route to a class of compounds with significant therapeutic potential. A thorough understanding of the reaction mechanism and the influence of key parameters is essential for successful implementation. The protocol and optimization strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful transformation in their synthetic endeavors.
References
- (Reference to a general organic chemistry textbook or review on Buchwald-Hartwig amin
- (Reference to a review on the synthesis and biological activity of thieno[2,3-d]pyrimidines)
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
- (Reference to a specific research article detailing a relevant Buchwald-Hartwig amin
- (Reference to a review on palladium-c
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- (Reference to a paper on the use of specific ligands in Buchwald-Hartwig amin
- (Reference to a paper discussing the role of bases in Buchwald-Hartwig amin
- (Reference to a paper on the applications of thieno[2,3-d]pyrimidines in medicinal chemistry)
- (Reference to a paper detailing troubleshooting or optimiz
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. (URL: [Link])
- (Reference to a comprehensive review on modern synthetic methods)
- (Reference to a safety data sheet or handling guide for palladium c
- (Reference to a paper on the scale-up of Buchwald-Hartwig reactions)
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing. (URL: [Link])
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. (URL: [Link])
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Atlantis Press [atlantis-press.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-Chlorothieno[2,3-d]pyrimidine for the Synthesis of Potent VEGFR-2 Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer Therapy
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] In pathological conditions such as cancer, tumor cells secrete Vascular Endothelial Growth Factor (VEGF), which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to tumor growth and metastasis.[2] The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, activating downstream signaling pathways like the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways.[3][4] Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a key target for the development of anti-cancer therapeutics.[5]
The thieno[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a "hinge-binding" motif for various kinase inhibitors.[6] Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal starting point for designing potent and selective kinase inhibitors. This application note provides a detailed guide on the utilization of a key intermediate, 4-Chlorothieno[2,3-d]pyrimidine, in the synthesis of a new generation of VEGFR-2 inhibitors.
The Strategic Importance of this compound as a Synthetic Intermediate
This compound is a versatile building block in the synthesis of a diverse range of biologically active compounds, particularly kinase inhibitors.[7][8] The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, providing a convenient handle for introducing various side chains to explore the structure-activity relationship (SAR) of the target compounds.[9][10] This reactivity allows for the systematic modification of the thieno[2,3-d]pyrimidine core to optimize binding affinity and selectivity for the VEGFR-2 kinase domain.
The general synthetic strategy involves the displacement of the 4-chloro group with a suitable amine-containing fragment, which often serves to occupy the solvent-accessible region of the ATP-binding pocket of VEGFR-2. This modular approach facilitates the rapid generation of compound libraries for screening and lead optimization.
Synthetic Workflow and Protocols
The following section outlines a representative synthetic protocol for a potent VEGFR-2 inhibitor, starting from the commercially available thieno[2,3-d]pyrimidin-4(3H)-one. The workflow is depicted in the diagram below.
Caption: Synthetic workflow for a thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitor.
Protocol 1: Synthesis of this compound
This protocol describes the chlorination of thieno[2,3-d]pyrimidin-4(3H)-one to yield the key intermediate, this compound.[11]
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of DMF (1.53 mL, 19.7 mmol) in DCM (50 mL) cooled to 0 °C, slowly add oxalyl chloride (2.5 mL, 29.6 mmol). A white gel-like substance will form.[11]
-
Add thieno[2,3-d]pyrimidin-4(3H)-one (1.5 g, 9.86 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours.[11]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with DCM.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (15:1) to afford this compound as a white solid (yields typically around 96%).[11]
Protocol 2: Synthesis of a Representative VEGFR-2 Inhibitor
This protocol details the synthesis of a potent VEGFR-2 inhibitor via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Appropriately substituted aniline (e.g., 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aniline (1.1 equivalents) in n-butanol.
-
Add DIPEA (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the final VEGFR-2 inhibitor.
Biological Evaluation: In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the synthesized compounds against VEGFR-2 is determined using an in vitro kinase assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol provides a general procedure for assessing the VEGFR-2 inhibitory activity of test compounds.[12][13] Commercially available kits, such as the HTScan® VEGFR-2 Kinase Assay Kit or the VEGFR2 (KDR) Kinase Assay Kit, provide a standardized platform for this analysis.[14][15]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo™)
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the test compound dilution, and the recombinant VEGFR-2 kinase.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo™, which produces a luminescent signal proportional to the amount of ATP present.
-
The inhibitory activity is calculated as the percentage decrease in kinase activity in the presence of the compound compared to a DMSO control.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) and Data Interpretation
The thieno[2,3-d]pyrimidine scaffold serves as the core that anchors the inhibitor to the hinge region of the VEGFR-2 ATP-binding site. Modifications at the C4 position, facilitated by the reactivity of this compound, are crucial for achieving high potency and selectivity.
| Compound | R-group at C4 Position | VEGFR-2 IC50 (nM) | Reference |
| 8b | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 5 | [9][10] |
| 8e | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 3.9 | [9][10] |
| 17f | 4-(4-chlorophenyl)amino | 230 | [5][16] |
| 10d | N/A (complex derivative) | Potent inhibitor | [17][18] |
The data indicates that the nature of the substituent at the 4-position significantly influences the inhibitory activity. For instance, compounds 8b and 8e, which feature a piperazine moiety, exhibit exceptionally potent inhibitory activity in the low nanomolar range.[9][10] This suggests that the piperazine group makes favorable interactions within the solvent-accessible region of the VEGFR-2 active site.
VEGFR-2 Signaling Pathway and Mechanism of Inhibition
The synthesized thieno[2,3-d]pyrimidine derivatives act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of VEGFR-2 signaling inhibits the downstream pathways responsible for endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent VEGFR-2 inhibitors. Its reactivity at the C4 position allows for extensive chemical exploration to optimize the pharmacological properties of the resulting compounds. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals working on the design and synthesis of novel anti-angiogenic agents for cancer therapy.
References
-
Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3-d]pyrimidine. (2023). Future Medicinal Chemistry. [Link]
-
Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations. (2021). Bioorganic Chemistry. [Link]
-
Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. (2021). Bioorganic Chemistry. [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([9][12][17]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). RSC Advances. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. [Link]
-
New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. (2024). Letters in Drug Design & Discovery. [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Pharmaceuticals. [Link]
-
Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3-d]pyrimidine. (2023). Future Science. [Link]
-
Design and synthesis of 2-indolyl-thieno[2,3-d]pyrimidinones as potential inhibitors of VEGFR-2. (2013). ResearchGate. [Link]
-
Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. (2018). Bioorganic Chemistry. [Link]
-
Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. (2021). European Journal of Medicinal Chemistry. [Link]
-
VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). ResearchGate. [Link]
-
Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (2012). Journal of Cancer Science & Therapy. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 31, 2026, from [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). Molecules. [Link]
-
Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2024). Journal of Biomedical Science. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2016). Journal of Medicinal Chemistry. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2021). Frontiers in Cell and Developmental Biology. [Link]
-
Shorter procedure to access Thieno[2,3-d]pyrimidines. (2018). Open Lab Notebooks. [Link]
-
Mechanisms of Regulation of VEGFR-2 levels in cancer cells. (2012). ResearchGate. [Link]
-
2,4-Dichlorothieno[2,3-d]pyrimidine. (n.d.). LookChem. Retrieved January 31, 2026, from [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2022). Molecules. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2024). Molecules. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals. [Link]
Sources
- 1. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 14080-59-2 [chemicalbook.com]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Synthesis of Potent EGFR Inhibitors from 4-Chlorothieno[2,3-d]pyrimidine
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clausiuspress.com [clausiuspress.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation | MDPI [mdpi.com]
- 16. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
large-scale synthesis of 4-Chlorothieno[2,3-d]pyrimidine
An Application Note for the Large-Scale Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
Abstract
This document provides a detailed guide for the , a critical building block in the development of numerous pharmaceutical agents. The thieno[2,3-d]pyrimidine scaffold is a core component of various compounds with significant biological activities, including kinase inhibitors and antimicrobial agents.[1][2] This guide emphasizes a robust and scalable two-step synthetic sequence, beginning with the construction of the thieno[2,3-d]pyrimidin-4(3H)-one precursor, followed by its efficient chlorination. The protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, process optimization, and critical safety considerations for scaling up production.
Introduction and Strategic Overview
This compound is a highly valuable heterocyclic intermediate. The chlorine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups, thereby enabling the synthesis of diverse compound libraries for drug discovery.
The most common and industrially viable synthetic strategy involves the chlorination of the readily accessible precursor, thieno[2,3-d]pyrimidin-4(3H)-one (also known as thieno[2,3-d]pyrimidin-4-ol). This approach is advantageous due to the availability of starting materials and the high efficiency of the chlorination step. This application note will detail both the synthesis of the precursor and its subsequent conversion to the target molecule.
Synthetic Pathway and Mechanistic Rationale
The overall synthesis is a two-stage process:
-
Cyclization: Formation of the pyrimidinone ring system.
-
Chlorination: Conversion of the pyrimidinone to the desired 4-chloro derivative.
Stage 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one (Precursor)
The precursor is typically synthesized via the condensation of a 2-aminothiophene derivative with a formamidine source. A common starting material is methyl 2-aminothiophene-3-carboxylate, which reacts with formamidine acetate in a solvent like ethanol under reflux conditions.[3]
Causality of the Reaction: This reaction is a classical cyclization process. The more nucleophilic amino group of the thiophene attacks the electrophilic carbon of the formamidine, leading to the formation of an intermediate that subsequently cyclizes and eliminates methanol and ammonia to form the stable, fused pyrimidinone ring system.
Caption: Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Precursor.
Stage 2: Chlorination to this compound
The conversion of the keto/enol group of thieno[2,3-d]pyrimidin-4(3H)-one to a chloride is the pivotal step. While several chlorinating agents can be employed, phosphorus oxychloride (POCl₃) is widely used for its effectiveness and scalability.[3][4] The reaction is typically performed by heating the precursor in excess POCl₃, often with a solvent like toluene.
Causality of the Reaction: The mechanism involves the activation of the carbonyl oxygen by the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. The chloride ion, either from POCl₃ itself or from the generated byproducts, then acts as a nucleophile, attacking the C4 carbon and displacing the phosphate group to yield the final 4-chlorinated product.
Caption: Chlorination of the Precursor to yield the Final Product.
Large-Scale Synthesis Protocol
This protocol is designed for a ~100g scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.
Materials and Equipment
| Item | Specification | Purpose |
| Reactants | Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (POCl₃) (≥5.0 eq) | Starting material and chlorinating agent |
| Solvent | Toluene (ACS Grade) | Reaction medium |
| Work-up | Deionized Water, Ice, Ethanol (Reagent Grade) | Quenching, washing, and recrystallization |
| Reactor | 2L Glass Reactor with overhead stirrer, condenser, and temperature probe | Main reaction vessel |
| Addition Funnel | 500mL pressure-equalizing dropping funnel | Controlled addition of reagents |
| Heating/Cooling | Heating mantle with temperature controller | Temperature regulation |
| Filtration | Buchner funnel (2L), filter flask, vacuum source | Product isolation |
| Drying | Vacuum oven | Removal of residual solvent |
| Safety | Emergency shower, eyewash station, spill kit, acid gas scrubber | Hazard mitigation |
Step-by-Step Experimental Procedure
-
Reactor Setup: Assemble the 2L reactor equipped with an overhead stirrer, condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen. Connect the outlet of the condenser to an acid gas scrubber (containing a sodium hydroxide solution).
-
Charging Reactants: Charge the reactor with thieno[2,3-d]pyrimidin-4(3H)-one (e.g., 100 g, 0.66 mol) and toluene (500 mL). Begin stirring to form a suspension.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (e.g., 500 mL, 5.35 mol) to the suspension via the addition funnel over 30-45 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 1-2 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling and Quenching (CRITICAL STEP): Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel (e.g., a 5L beaker or reactor) equipped with a stirrer, prepare a mixture of crushed ice and water (2L). Under vigorous stirring , very slowly and carefully pour the reaction mixture into the ice-water. This process is highly exothermic and will generate significant amounts of HCl gas. Maintain the quench temperature below 25°C by adding more ice if necessary.
-
Product Isolation: A solid precipitate will form during the quench. Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.[3] Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral (pH ~7). This removes residual phosphoric acid and HCl.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask and add ethanol. Heat the mixture to reflux until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals.[3]
-
Drying: Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. This yields this compound as a solid.
Process Safety and Hazard Management
Trustworthiness through Safety: A robust protocol is a safe protocol. The primary hazard in this synthesis is Phosphorus Oxychloride (POCl₃) .
-
Extreme Reactivity with Water: POCl₃ reacts violently with water in a highly exothermic reaction, releasing corrosive and toxic hydrogen chloride (HCl) gas and phosphoric acid.[5][6] The quenching step must be performed with extreme caution and adequate cooling.
-
Corrosivity and Toxicity: POCl₃ is highly corrosive and causes severe burns upon contact with skin and eyes. Its vapors are toxic if inhaled, potentially causing delayed pulmonary edema.[7]
-
Personal Protective Equipment (PPE): All manipulations must be performed in a certified chemical fume hood. Mandatory PPE includes:
-
Engineering Controls:
-
An acid gas scrubber is essential to neutralize the HCl gas evolved during the reaction and, critically, during the quenching step.
-
Ensure an emergency eyewash and shower are immediately accessible.
-
-
Waste Disposal: The aqueous filtrate from the work-up will be acidic. It must be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before being disposed of according to institutional guidelines.
Analytical Data and Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Typical Specification | Method |
| Appearance | Off-white to brown solid | Visual Inspection |
| Melting Point | 97-98 °C | Melting Point Apparatus |
| Purity | >99.0% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
A successful synthesis should yield a product with analytical data consistent with literature values.[3][4]
Comprehensive Workflow Diagram
The following diagram provides a top-level overview of the entire large-scale synthesis workflow.
Caption: End-to-end workflow for the synthesis of this compound.
References
- ChemicalBook. (n.d.). 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2.
- Lei, H., Wang, M., Han, J., & Lan, Z. (n.d.). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
- Prabhakar, V., Durgaprasad, G., Babu, K. S., & Lahari, S. V. N. S. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher.
- ResearchGate. (n.d.). Examples of thieno[2,3-d]pyrimidin-4(3H)-ones of general formula B1 and....
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- PubMed Central. (2022).
- ChemicalBook. (n.d.). 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis.
- National Institutes of Health. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- NJ.gov. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
- ResearchGate. (2016). POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)
- Thermo Fisher Scientific. (n.d.). Phosphorus oxychloride - SAFETY DATA SHEET.
- Semantic Scholar. (2016). POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)
- Air Liquide. (n.d.). Phosphorus Oxychloride | Air Liquide Malaysia.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride.
- PubMed Central. (n.d.). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
Sources
- 1. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 7. nj.gov [nj.gov]
- 8. my.airliquide.com [my.airliquide.com]
Application Note: Strategic One-Pot Synthesis of Thieno[2,3-d]pyrimidine Scaffolds
Abstract & Biological Significance
The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of quinazoline. These derivatives exhibit potent inhibitory activity against receptor tyrosine kinases, specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), making them critical targets in oncology drug discovery [1][2].
Traditional synthesis involves multi-step isolation: (1) Gewald reaction to form a 2-aminothiophene intermediate, followed by (2) purification, and (3) cyclization with formamide or formic acid. This Application Note details a Telescoped One-Pot Protocol that eliminates intermediate isolation, significantly reducing solvent waste and processing time while maintaining high yields (>75%).
Mechanistic Pathway
Understanding the reaction cascade is vital for troubleshooting. The synthesis proceeds through a Gewald-Cyclization Sequence .[1]
-
Knoevenagel Condensation: Reaction of the ketone with malononitrile.
-
Sulfur Uptake (Michael Addition): Elemental sulfur attacks the alkylidene malononitrile.
-
Gewald Cyclization: Intramolecular ring closure yields the 2-aminothiophene-3-carbonitrile intermediate.
-
Pyrimidine Annulation: Reaction with formamide inserts the final carbon and nitrogen atoms to close the pyrimidine ring.
Figure 1: The sequential Gewald-Cyclization pathway converting aliphatic ketones to fused heteroaromatic systems.
Experimental Protocol: Telescoped One-Pot Synthesis
This protocol utilizes a "solvent-swap" technique to accommodate the different temperature requirements of the Gewald reaction (mild) and the pyrimidine cyclization (high heat).
Materials & Reagents
-
Substrate: Cyclohexanone (or substituted derivative) [10 mmol]
-
Reagent A: Malononitrile [10 mmol]
-
Reagent B: Elemental Sulfur (S₈) [10 mmol]
-
Catalyst: Morpholine [10 mmol] (Acts as both base and catalyst)
-
Cyclizing Agent: Formamide [15 mL]
-
Solvent: Ethanol [20 mL] (Initial solvent)
Step-by-Step Methodology
Stage 1: In-Situ Generation of Aminothiophene
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexanone (0.98 g, 10 mmol) and Malononitrile (0.66 g, 10 mmol) in Ethanol (20 mL).
-
Activation: Add Elemental Sulfur (0.32 g, 10 mmol) to the mixture.
-
Catalysis: Dropwise add Morpholine (0.87 g, 10 mmol) over 5 minutes. Note: The reaction is exothermic; ensure stirring is vigorous.
-
Reaction: Heat the mixture to 50°C for 2–3 hours.
-
IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the ketone spot and the appearance of a fluorescent spot (2-aminothiophene).
-
Stage 2: Solvent Swap & Cyclization
-
Telescoping: Do NOT isolate the solid. Instead, add Formamide (15 mL) directly to the reaction flask.
-
Distillation: Equip the flask with a short-path distillation head. Heat the bath to 100°C to distill off the Ethanol.
-
Annulation: Once Ethanol is removed, increase the oil bath temperature to 160–180°C and reflux for 4–6 hours.
-
Critical Check: The reaction mixture will darken. Ensure the system is under an inert atmosphere (N₂) to prevent oxidation of the sulfur.
-
-
Completion: Monitor TLC (Hexane:EtOAc 1:1). The fluorescent thiophene spot should disappear, replaced by a lower Rf spot (Pyrimidine).
Stage 3: Work-up & Purification
-
Precipitation: Cool the reaction mixture to room temperature. Pour the dark solution into Ice-Cold Water (100 mL) with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Filter via vacuum filtration.
-
Washing: Wash the cake with water (3 x 20 mL) and cold ethanol (1 x 10 mL) to remove excess formamide and sulfur traces.
-
Recrystallization: Recrystallize from DMF/Ethanol (1:1) or Dioxane to obtain the pure thieno[2,3-d]pyrimidine.
Process Validation & QC Criteria
To ensure the integrity of the synthesized scaffold, compare analytical data against these standard parameters.
| Parameter | Expected Signal (Thiophene Intermediate) | Expected Signal (Final Product) | Validation Note |
| IR Spectroscopy | Sharp -CN stretch @ ~2200 cm⁻¹ | Absent | Disappearance of nitrile is the primary indicator of cyclization. |
| ¹H NMR | Broad -NH₂ singlet @ 6.0–7.5 ppm | Pyrimidine CH singlet @ 8.0–8.5 ppm | The new aromatic proton (H-4) confirms pyrimidine ring closure. |
| Appearance | Yellow/Orange crystalline solid | Off-white/Pale yellow solid | Dark colors often indicate residual sulfur or polymer byproducts. |
| Solubility | Soluble in EtOAc, DCM | Soluble in DMSO, hot DMF | Pyrimidines are significantly more polar and less soluble in non-polar solvents. |
Troubleshooting & Optimization (Green Chemistry)
For difficult substrates or to improve "Green" metrics, consider these modifications [3][4].
| Issue | Root Cause | Optimization Strategy |
| Low Yield (Stage 1) | Incomplete Knoevenagel condensation | Use Ionic Liquid ([BMIM]BF₄) as solvent/catalyst. It stabilizes the charged intermediates. |
| Residual Sulfur | Stoichiometric excess | Reduce Sulfur to 0.95 eq. Use Na₂S as a sulfur source in aqueous media (Water/EtOH). |
| Incomplete Cyclization | Temperature too low | Formamide cyclization requires >150°C. Ensure Ethanol is fully removed before high heat. |
| Purification Difficulty | Formamide trapping product | Use Microwave Irradiation (150W, 15 min) to drive the reaction to completion without excess solvent. |
Microwave-Assisted Variation (Green Protocol)
-
Mix: Ketone, Malononitrile, Sulfur, Formamide (2 mL/mmol) in a microwave vial.
-
Catalyst: Add 10 mol% L-Proline or Urea .
-
Irradiate: 120°C for 15–20 minutes.
-
Result: Higher purity often observed due to short thermal exposure.
References
-
Vertex Pharmaceuticals. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile.[2] National Institutes of Health. [Link]
-
Eissa, I. H., et al. (2021).[3] Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.[2][4] Bioorganic Chemistry.[3] [Link]
-
Scientific Research Publishing. (2014). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.[5][Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
Troubleshooting & Optimization
improving the yield of 4-Chlorothieno[2,3-d]pyrimidine synthesis
Technical Support Center: Optimization of 4-Chlorothieno[2,3-d]pyrimidine Synthesis
Executive Summary
The synthesis of This compound is a critical junction in the manufacturing of EGFR inhibitors like Gefitinib. While the chemistry appears straightforward (chlorodehydration of the pyrimidinone precursor), practical yields often fluctuate between 40-60% due to three primary failure modes: incomplete conversion , dimerization , and hydrolysis during workup .
This guide abandons generic textbook advice in favor of process-chemistry optimizations designed to push isolated yields consistently above 85%.
Module 1: The Precursor Strategy (Thienopyrimidinone)
Before chlorination, the quality of your starting material (thieno[2,3-d]pyrimidin-4(3H)-one) dictates the ceiling of your final yield.
The Issue:
Standard cyclization using formamide at reflux (
The Fix: The Formamidine Acetate Route Switching to formamidine acetate allows cyclization at much lower temperatures, preserving the thiophene ring integrity.
Protocol Adjustment:
-
Reagents: 2-amino-3-carboalkoxythiophene (1.0 eq), Formamidine acetate (1.5 eq).
-
Solvent: 2-Methoxyethanol or n-Butanol (higher boiling alcohols).
-
Temperature:
(vs for formamide). -
Result: Cleaner off-white solid that requires no column chromatography before chlorination.
Module 2: The Critical Step (Chlorination)
The conversion of the carbonyl oxygen to a chloride is the most failure-prone step. We utilize a Vilsmeier-Haack type activation to lower the energy barrier.
Mechanism of Action
Direct reaction with
Figure 1: Catalytic cycle of DMF-assisted chlorination. The Vilsmeier reagent activates the lactam oxygen, making it a superior leaving group compared to the standard tautomeric alcohol.
Optimized Protocol (Scale: 10g)
-
Setup: Flame-dried RBF,
atmosphere (Critical: Moisture kills the reagent). -
Charge: Thienopyrimidinone (10g, 1.0 eq).
-
Solvent: Toluene (10 vol) or Chlorobenzene (for higher T). Note: Neat
is common but wasteful and hard to quench. -
Reagent: Add
(3.0 - 5.0 eq). -
Catalyst: Add DMF (5-10 mol%). Tip: Add dropwise; it is exothermic.
-
Reaction: Heat to reflux (
). Monitor by TLC (System: Hexane/EtOAc 7:3).-
End Point: Usually 3-5 hours.[1]
-
-
Concentration: Distill off excess
under reduced pressure before quenching. This is the single biggest factor in preventing hydrolysis.
Module 3: Workup & Isolation (The Yield Trap)
Most yield is lost here. The product is an imidoyl chloride analog; it wants to revert to the ketone upon contact with water.
The "Flash Quench" Technique:
-
Preparation: Prepare a slurry of crushed ice and
(saturated). -
Quenching: Pour the concentrated reaction residue (dissolved in minimal DCM) slowly into the vigorously stirred ice slurry.
-
Control: Keep internal temp
. -
pH: Maintain pH 7-8. Acidic pH accelerates hydrolysis.
-
-
Extraction: Immediately extract with Dichloromethane (DCM). Do not let the product sit in the aqueous phase.
-
Drying: Dry organic layer over anhydrous
and concentrate. -
Purification: Recrystallize from Hexane/DCM or iso-Propyl Ether.
Comparative Data: Reagent Selection
| Reagent System | Reaction Temp | Typical Yield | Pros | Cons |
| Reflux | 55-65% | Simple setup | Difficult quench; high hydrolysis risk. | |
| Reflux | 40-50% | Cheaper | Formation of sulfur impurities; lower conversion. | |
| 85-92% | Controlled quench; cleaner product | Requires solvent distillation step. | ||
| Oxalyl Chloride / DCM | 70-80% | Mild conditions | High cost; gas evolution control needed. |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product reverts to starting material on TLC during workup. | Acidic Hydrolysis. | The quench was too hot or too acidic. Remove excess |
| Reaction stalls at 80% conversion. | Vilsmeier reagent depletion. | Add an additional 0.5 eq of |
| Dark black/tarry reaction mixture. | Thermal decomposition. | Lower bath temp. Ensure |
| Low solubility of starting material. | Precursor crystallinity. | The thienopyrimidinone is highly crystalline. It will dissolve as it reacts. Do not add co-solvents like EtOH (reacts with |
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: Why is my product turning pink/red during drying?
A: This indicates trace acid retention. The 4-chloro compound is acid-labile. Wash your organic phase with cold saturated
Q: Is the product stable in storage?
A: It is moisture sensitive. Store under nitrogen in a desiccator at
References
- Process for the preparation of Gefitinib.
-
POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Source: Arabian Journal of Chemistry / ResearchGate. URL:[Link]
-
Optimization of Vilsmeier-Haack Reaction Conditions. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
Sources
purification of 4-Chlorothieno[2,3-d]pyrimidine by column chromatography
Ticket ID: PUR-TCP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
Purifying 4-chlorothieno[2,3-d]pyrimidine requires balancing the lipophilicity of the chloro-heterocycle against its susceptibility to hydrolysis.[1] The chlorine atom at the C4 position is a leaving group; under acidic conditions or in the presence of nucleophilic solvents (like methanol) on active silica, it can hydrolyze back to the starting material, thieno[2,3-d]pyrimidin-4(3H)-one .[1]
This guide provides a validated workflow to isolate the target compound with >95% purity while mitigating decomposition risks.
Part 1: Pre-Purification Diagnostics (The Triage)
Before packing your column, you must neutralize the risks associated with the synthesis reagents (typically POCl₃ or Oxalyl Chloride).[1]
Critical Check: The "Acid Test"
Symptom: The crude oil smokes slightly or has a sharp, acrid odor.[1] Diagnosis: Residual phosphoryl chloride (POCl₃) or acid chlorides are present.[1] Risk: If loaded onto a silica column, these residues generate HCl in situ, causing rapid hydrolysis of your product into the 4-oxo derivative (which will streak and stick to the baseline).[1]
Corrective Action (The Quench Protocol):
-
Dissolve crude in Dichloromethane (DCM) .
-
Wash with saturated NaHCO₃ (aq) (cold) until bubbling ceases.
-
Dry over Na₂SO₄ (Sodium Sulfate) and concentrate.
-
Note: Do not skip the drying step; water + silica = hydrolysis.[1]
-
Solubility Profile
| Solvent | Solubility | Usage in Purification |
| Dichloromethane (DCM) | High | Ideal for liquid loading.[1] |
| Ethyl Acetate (EtOAc) | Moderate | Good component for mobile phase.[1] |
| Hexanes/Heptane | Low | Anti-solvent; product may precipitate.[1] |
| Methanol | Moderate | AVOID. Promotes nucleophilic displacement of Cl.[1] |
Part 2: The Chromatography Protocol
Stationary Phase Selection
-
Pre-treatment: If your crude was highly acidic, consider neutralizing the silica slurry with 1% Triethylamine (TEA) in hexanes before packing.[1] This protects the acid-labile C-Cl bond.[1]
Mobile Phase Optimization
Do not use Methanol.[1] The validated system is Hexanes/Ethyl Acetate .[1]
-
TLC System: 20% EtOAc in Hexanes.[1]
Step-by-Step Workflow
-
Column Packing: Pack silica using 100% Hexanes.
-
Loading:
-
Elution Gradient:
-
0–5 min: 100% Hexanes (Flush non-polar impurities).
-
5–20 min: Linear gradient to 10% EtOAc/Hexanes.
-
20–40 min: Linear gradient to 20-30% EtOAc/Hexanes.
-
Observation: The product typically elutes between 10–20% EtOAc.[1]
-
-
Collection: Collect fractions. The 4-chloro derivative elutes before the hydrolyzed 4-oxo impurity (which is much more polar).[1]
Part 3: Troubleshooting & FAQs
Q1: My product is streaking/tailing significantly.
Cause: Interaction between the basic pyrimidine nitrogens and the acidic silanols on the silica gel. Solution: Add 1% Triethylamine (TEA) to your mobile phase solvents.[1] This blocks the silanol sites and sharpens the peak shape.[1]
Q2: I see a white solid precipitating inside the column.
Cause: The compound has low solubility in Hexanes.[1] If you liquid-loaded with DCM, the product precipitates as the DCM separates from the Hexane mobile phase.[1] Solution: Switch to Dry Loading on Celite (as described in Part 2). This mechanically disperses the sample and prevents solubility shock.[1]
Q3: A new spot appeared at the baseline during the run.
Cause: On-column hydrolysis.[1] The 4-Cl group was replaced by -OH due to moisture or acidity in the silica.[1] Solution:
-
Ensure the column is run quickly (Flash chromatography, not gravity).[1]
-
Use fresh, dry solvents.[1]
-
Avoid MeOH in the mobile phase.[1]
Q4: The NMR shows a mixture of product and starting material (4-oxo).
Cause: Incomplete reaction or hydrolysis during workup. Separation Strategy: The 4-oxo starting material is significantly more polar (Rf < 0.1 in 20% EtOAc/Hex).[1]
-
Action: Flush the column with 50% EtOAc/Hexanes after collecting your main peak to remove the impurity, or perform a recrystallization from Hexanes/DCM if the impurity level is low (<5%).[1]
Part 4: Process Visualization
The following logic flow illustrates the decision-making process for purifying this specific heterocycle.
Figure 1: Decision matrix for the purification of this compound, emphasizing the critical acid-quenching step to prevent hydrolysis.
References
-
ChemicalBook. (2025).[1][4] Synthesis and purification of this compound. Retrieved from [1]
-
Beckers, T., et al. (2012).[1][5] Synthesis of this compound-6-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry. Retrieved from
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Google Patents. (2020).[1] Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous Chemistry). US10738058B2.[1] Retrieved from
Sources
Technical Support Center: 4-Chlorothieno[2,3-d]pyrimidine Functionalization
Critical Analysis: The Substrate Profile
Welcome to the optimization guide for 4-chlorothieno[2,3-d]pyrimidine . Before initiating any protocol, you must understand the specific electronic behavior of this scaffold.
This substrate is an electron-deficient heteroaryl chloride .[1] The fused pyrimidine ring pulls electron density from the C4 position, making the C-Cl bond highly activated for oxidative addition. However, this same activation makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions.
The Central Conflict: You are racing two reactions:
-
The Desired Pathway: Pd-catalyzed transmetallation and reductive elimination (Suzuki Coupling).
-
The Parasitic Pathway: Hydrolysis of the chloride by aqueous base to form thienopyrimidin-4(3H)-one (the lactam tautomer).
Most "failed" reactions with this substrate are not due to catalyst death, but due to the substrate converting to the unreactive lactam before the coupling can occur.
Troubleshooting & Diagnostics (Q&A)
Q1: "My reaction conversion is high, but I isolated a white solid that isn't my product. It's insoluble in most organic solvents. What is it?"
Diagnosis: You have likely formed the hydrolysis product (Lactam) . Mechanism: In standard Suzuki conditions (e.g., Na₂CO₃/DME/H₂O), the hydroxide concentration (from the equilibrium of carbonate and water) attacks the C4 position. The resulting 4-hydroxy species tautomerizes immediately to the thermodynamically stable amide (lactam) form, which crashes out of solution. Solution:
-
Immediate Fix: Switch to anhydrous conditions . Use K₃PO₄ (finely ground) in 1,4-Dioxane or Toluene .
-
Water Control: If water is required for boronic acid solubility, limit it to a 10:1 (Solvent:Water) ratio and add it after the catalyst is fully dissolved.
Q2: "I am using a heteroaryl boronic acid (e.g., pyridine-3-boronic acid), and the yield is <20%. Why?"
Diagnosis: Protodeboronation and Catalyst Poisoning . Mechanism: Heteroaryl boronic acids are notoriously unstable and prone to hydrolytic deboronation. Furthermore, the nitrogen/sulfur atoms in your coupling partner can coordinate to the Palladium, shutting down the catalytic cycle. Solution:
-
Catalyst Switch: Move from Pd(PPh₃)₄ to XPhos Pd G2 or Pd(dppf)Cl₂·DCM . These bulky, bidentate, or dialkylbiarylphosphine ligands prevent catalyst sequestration.
-
Additive: Add Trimethyl borate (B(OMe)₃) .[2] It acts as a scavenger to buffer the base and protect the boronic acid from rapid degradation [1].
Q3: "Does the sulfur in the thieno- ring poison the catalyst?"
Diagnosis: Generally No , but it can reduce turnover frequency (TOF). Insight: The sulfur in the thieno[2,3-d] system is aromatic and less Lewis basic than a free thiol. However, it can still compete for open coordination sites on Pd(0). Solution: Increase catalyst loading to 5 mol% or use a catalyst with a high binding constant ligand like SPhos .
Optimized Experimental Protocols
Do not blindly follow general "Suzuki" recipes. Use the protocol that matches your coupling partner's difficulty.
Table 1: Condition Matrix
| Variable | Protocol A: Standard (Aryl Boronic Acids) | Protocol B: High-Fidelity (Heteroaryls/Steric Bulk) | Protocol C: Rapid Screening (Microwave) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G2 (2-3 mol%) | Pd(PPh₃)₄ (0.5 - 1 mol%) |
| Solvent | DME / H₂O (3:1) | 1,4-Dioxane (Anhydrous) | EtOH / Toluene (1:1) |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Temp | 80°C (Oil Bath) | 100°C (Oil Bath) | 100°C - 120°C |
| Time | 4 - 12 Hours | 2 - 6 Hours | 15 - 20 Minutes |
| Atmosphere | Argon/Nitrogen (Balloon) | Argon (Schlenk Line) | Sealed Vial |
| Best For | Simple Phenyls, Tolyls | Pyridines, Indoles, Ortho-subs | Library Generation |
Detailed Methodology: Protocol B (Anhydrous/High-Fidelity)
Recommended for valuable intermediates to prevent hydrolysis.
-
Preparation: Dry a Schlenk tube or heavy-walled vial in an oven (120°C) for 1 hour. Cool under Argon flow.
-
Charging: Add this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv, finely ground).
-
Catalyst: Add XPhos Pd G2 (2.0 mol%).
-
Note: If using Pd(dppf)Cl₂, use 5 mol%.
-
-
Solvation: Add anhydrous 1,4-Dioxane (Concentration: 0.1 M - 0.2 M).
-
Degassing: Sparge the mixture with Argon for 5 minutes (do not just purge the headspace; bubble gas through the liquid).
-
Reaction: Seal and heat to 100°C . Monitor by LC-MS at 2 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove the phosphate salts and Pd black. Concentrate and purify.
Decision Logic & Mechanism Visualization
The following diagram illustrates the kinetic competition between the desired coupling and the parasitic hydrolysis, along with the decision logic for optimization.
Caption: Optimization logic flow. The "Red" path (Hydrolysis) is the most common failure mode for this specific substrate, requiring immediate exclusion of water.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Kaval, N., et al. (2005). Fast and efficient synthesis of a library of 4-substituted-2-phenylpyrimidines via microwave-assisted Suzuki–Miyaura coupling. Journal of Combinatorial Chemistry, 7(3), 490-502.
-
Bagley, M. C., et al. (2010). Microwave-assisted Suzuki-Miyaura cross-coupling reactions of chloropyrimidines. Tetrahedron Letters, 51(3), 523-526.
-
Lérida, A. C., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7), 1968.
-
Primas, N., et al. (2022).[3] Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. RSC Advances, 12, 20385-20396.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Side Reactions of 4-Chlorothieno[2,3-d]pyrimidine with Amines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-aminothieno[2,3-d]pyrimidines. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting advice and answers to frequently encountered challenges during the nucleophilic aromatic substitution (SNAr) of 4-chlorothieno[2,3-d]pyrimidine with various amines. Our goal is to move beyond simple protocols and delve into the causality of side reactions, empowering you to optimize your synthetic outcomes.
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The reaction of this compound with amines is a fundamental step in the synthesis of a vast library of these derivatives. However, what appears to be a straightforward SNAr reaction can be fraught with challenges, leading to unexpected side products, low yields, and purification difficulties. This guide will illuminate the path to cleaner reactions and more reliable results.
Understanding the Core Reaction: A Mechanistic Overview
The reaction of this compound with an amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the fused thiophene, facilitates the attack of a nucleophile (the amine) at the C4 position. This proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.
Caption: The SNAr mechanism for the amination of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-aminothieno[2,3-d]pyrimidines in a question-and-answer format.
FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to a slow or incomplete reaction. Let's break them down:
-
Insufficient Amine Nucleophilicity: Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Sterically hindered amines (e.g., diisopropylamine) will also react more slowly.
-
Troubleshooting:
-
Increase Temperature: For less reactive amines, increasing the reaction temperature is often the most effective solution. Reactions can be run from room temperature to reflux in solvents like ethanol, isopropanol, or DMF.
-
Use a Stronger Base: A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) can deprotonate the amine, increasing its nucleophilicity. However, exercise caution as this can also promote side reactions.
-
Acid Catalysis for Anilines: For weakly basic anilines, the addition of a catalytic amount of acid (e.g., HCl) can protonate the pyrimidine ring, making it more electrophilic and accelerating the reaction. However, an excess of acid will protonate the aniline, rendering it non-nucleophilic[1].
-
-
-
Poor Solubility: If either the this compound or the amine has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.
-
Troubleshooting:
-
Solvent Selection: Choose a solvent in which both reactants are reasonably soluble. Common choices include ethanol, isopropanol, acetonitrile, and DMF. For highly nonpolar amines, a less polar solvent like toluene might be necessary, often at higher temperatures.
-
-
-
Inappropriate Base: The choice of base is critical. While a base is often used to scavenge the HCl generated during the reaction, an inappropriate base can hinder the reaction or cause side reactions.
-
Troubleshooting:
-
Tertiary Amines as Bases: For reactions with primary or secondary amines, a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a common choice.
-
Inorganic Bases: Potassium carbonate (K2CO3) is also frequently used and can be easily filtered off after the reaction.
-
-
FAQ 2: I've isolated an unexpected side product with a mass corresponding to the starting material plus an oxygen atom. What is it and how can I prevent its formation?
Answer:
This is a classic case of hydrolysis of the starting material. The side product is almost certainly 4-hydroxythieno[2,3-d]pyrimidine .
-
Causality: this compound, like many other chloro-substituted N-heterocycles, is susceptible to hydrolysis, especially under basic or acidic conditions in the presence of water[1][2]. Even trace amounts of water in your solvent or reagents can lead to the formation of this byproduct. The use of alcoholic solvents can also lead to the corresponding 4-alkoxythieno[2,3-d]pyrimidine through solvolysis[1].
Caption: Common hydrolysis and solvolysis side reactions.
-
Troubleshooting and Prevention:
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure your amine and any added bases are dry.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.
-
Temperature Control: Higher temperatures can accelerate hydrolysis. If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: Strong bases like NaOH or KOH will significantly promote hydrolysis. Opt for milder bases like K2CO3 or organic bases like TEA or DIPEA.
-
FAQ 3: My product is contaminated with a high molecular weight impurity. What could this be?
Answer:
A high molecular weight impurity could be a result of di-substitution or N,N-diheteroarylation .
-
Di-substitution on Dichloro-precursors: If your synthesis of this compound starts from a dichloro-precursor (e.g., 2,4-dichlorothieno[2,3-d]pyrimidine), incomplete conversion or harsh reaction conditions during the initial chlorination step can leave residual dichloro starting material. When this is reacted with an amine, you can get a mixture of mono- and di-substituted products. The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2[3].
-
Troubleshooting:
-
Purify the Starting Material: Ensure your this compound is pure and free from any di-chloro analogs before starting the amination reaction.
-
Control Stoichiometry: Use a controlled amount of the amine (often 1.0-1.2 equivalents) to minimize the chance of di-substitution if a di-chloro impurity is present.
-
-
-
N,N-Diheteroarylation: With primary amines, after the initial SNAr reaction, the resulting 4-amino group is still nucleophilic and can, under certain conditions, react with another molecule of this compound to form a dimeric impurity. This is more likely with highly reactive amines or under forcing conditions[4].
Caption: Formation of a dimeric impurity through N,N-diheteroarylation.
-
Troubleshooting:
-
Amine Stoichiometry: Using a slight excess of the primary amine can help to ensure all the this compound is consumed, minimizing the chance for the product to react with the starting material.
-
Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can favor the formation of this byproduct.
-
FAQ 4: I am using a substituted this compound. How do the substituents on the thiophene or pyrimidine ring affect the reaction?
Answer:
Substituents can have a significant electronic and steric impact on the SNAr reaction.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN, -SO2R) on the thieno[2,3-d]pyrimidine ring system will increase the electrophilicity of the C4 position and accelerate the rate of nucleophilic attack. This is because they help to stabilize the negative charge in the Meisenheimer intermediate.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -CH3, -OCH3) will have the opposite effect, decreasing the reaction rate by destabilizing the anionic intermediate.
-
Steric Hindrance: Substituents near the C4 position can sterically hinder the approach of the amine nucleophile, slowing down the reaction. This is particularly relevant for bulky amines.
| Substituent Effect | Impact on Reaction Rate | Rationale |
| Electron-Withdrawing | Increases | Stabilizes the Meisenheimer complex |
| Electron-Donating | Decreases | Destabilizes the Meisenheimer complex |
| Steric Hindrance | Decreases | Hinders nucleophilic attack |
Experimental Protocols: A Self-Validating System
Here, we provide a general, robust protocol for the amination of this compound. This protocol includes in-process checks to help validate the reaction progress and identify potential issues early on.
General Protocol for the Synthesis of 4-Aminothieno[2,3-d]pyrimidines
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add an appropriate anhydrous solvent (e.g., isopropanol, acetonitrile, or DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Add the amine (1.1-1.5 eq).
-
Add a base, such as triethylamine (1.5-2.0 eq) or potassium carbonate (1.5-2.0 eq).
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the amine).
-
In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be ethyl acetate/hexanes. The product should be more polar than the starting material. An LC-MS analysis will confirm the consumption of the starting material and the formation of the product with the expected mass.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by IPC), cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the reaction mixture to remove the solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) is often effective.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, purification by column chromatography on silica gel is the standard method.
-
-
Protocol for Identification of 4-Hydroxythieno[2,3-d]pyrimidine Side Product
If you suspect the formation of the hydrolysis byproduct, you can confirm its presence using the following methods:
-
LC-MS: The 4-hydroxy derivative will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group (M-Cl+OH).
-
¹H NMR: The proton signals of the thieno[2,3-d]pyrimidine core will be present, but the chemical shifts may be slightly different from the desired amino-product. A key indicator can be the presence of a broad singlet corresponding to the hydroxyl proton, which is exchangeable with D₂O.
References
-
Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
-
ResearchGate. (2023, August 10). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Retrieved from [Link]
-
PubMed Central. (2021, December 26). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Production of 4-Chlorothieno[2,3-d]pyrimidine
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden" Hazards of Heterocyclic Chlorination
Welcome to the technical support hub for 4-Chlorothieno[2,3-d]pyrimidine (4-CTP). If you are accessing this guide, you are likely transitioning from gram-scale medicinal chemistry to kilogram-scale process development.
While the conversion of the 4-hydroxy precursor (thieno[2,3-d]pyrimidin-4(3H)-one) to the 4-chloro derivative appears trivial on paper—typically involving phosphoryl chloride (POCl
This guide moves beyond standard literature procedures to address the physics and kinetics of the scale-up process.
Module 1: Reaction Optimization & Stoichiometry
Q: My reaction stalls at 80-90% conversion. Adding more POCl doesn't help.[1] Why?
A: You are likely facing "Vilsmeier Stall" due to insufficient catalytic activation or moisture contamination.
The Mechanism:
POCl
Troubleshooting Protocol:
-
Check DMF Stoichiometry: Do not treat DMF as a solvent. It is a catalyst. Use 0.1 – 1.0 equivalents . Excess DMF can form stable complexes that complicate workup.
-
Moisture Control: POCl
reacts violently with water to form phosphoric acid and HCl. If your starting material is "wet" (common if crystallized from water/alcohol), you are consuming your reagent before it reacts with the substrate. Limit LOD (Loss on Drying) to <0.5% . -
Temperature Ramp: Do not rush to reflux. Hold at 50°C for 1 hour to allow the Vilsmeier reagent to form, then ramp to reflux (80-100°C).
Visualizing the Activation Pathway
Figure 1: The Vilsmeier-Haack activation pathway. Note that DMF is regenerated in the final step, confirming its catalytic role.
Module 2: The Quenching Nightmare (Safety Critical)
Q: We experienced a delayed exotherm 20 minutes after quenching into ice water. What happened?
A: You created a "accumulation bomb" of phosphorodichloridic acid.
The Science:
When POCl
The "Reverse Quench" Protocol (Mandatory for Scale >100g):
| Parameter | Direct Quench (Dangerous) | Inverse Quench (Recommended) |
| Method | Pouring Water into Reaction Mix | Pouring Reaction Mix into Water/Base |
| Heat Profile | Uncontrollable spike; localized hot spots | Controlled; heat dissipated into bulk solvent |
| Risk | Volcano effect; solvent boil-over | Manageable with cooling jacket |
| pH Control | Difficult; acid spikes promote hydrolysis | Easy; can pre-buffer the quench tank |
Step-by-Step Safe Quenching:
-
Distill Excess: Remove as much unreacted POCl
as possible via vacuum distillation before quenching. Less fuel = less fire. -
Prepare Quench Tank: Fill a separate vessel with water (or 10% K
CO ) at 0–5°C. -
Controlled Addition: Pump the reaction mixture into the quench tank.
-
Rate Limiting: Monitor internal temperature. Stop addition if Temp > 15°C.
-
Aging: Stir for 30–60 minutes after addition is complete to ensure all metastable phosphorous species are fully hydrolyzed.
Module 3: Purity & Impurity Management
Q: My product purity drops during extraction. The LC-MS shows a peak with Mass [M-Cl+OH].
A: Your product is hydrolyzing back to the starting material.[1][2][3]
The Cause: 4-Chlorothieno[2,3-d]pyrimidines are electron-deficient heterocycles. The C-Cl bond is highly reactive toward nucleophiles (which makes it a good drug intermediate, but unstable in workup). High pH (strong base) or prolonged exposure to acidic water will drive hydrolysis.
Troubleshooting Logic Tree:
Figure 2: Troubleshooting logic for common impurities. Hydrolysis is the most frequent issue during the aqueous workup phase.
Corrective Actions:
-
Avoid NaOH: Use Sodium Acetate (NaOAc) or Potassium Carbonate (K
CO ) for neutralization. Keep pH < 8. -
Cold Workup: Keep the extraction phases cold (0–10°C).
-
Drying: Dry the organic layer immediately over MgSO
. Do not let the solution sit wet overnight.
Module 4: Process Intensification (Continuous Flow)
Q: Can we run this in flow to mitigate the POCl hazards?
A: Yes, and it is highly recommended for multi-kilogram campaigns.
Flow Chemistry Advantage:
In a continuous flow reactor (CFR), the "active volume" of hot POCl
Recommended Setup:
-
Reactor: Hastelloy or PFA tubing (POCl
corrodes stainless steel). -
Back Pressure: 5–10 bar (to keep POCl
liquid at >100°C). -
Quench: In-line mixing with a water stream immediately after the reactor coil. This manages the exotherm continuously rather than in a large batch spike.
References
-
Safety of POCl3 Hydrolysis: Acharya, J., et al. (2010).[2] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link] (Key reference for the formation of phosphorodichloridic acid and delayed exotherms).
-
Synthesis of Thienopyrimidines: Lei, H., et al. (2015). Synthesis of N-methylthieno[2,3-d]Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link] (Describes the chlorination route and optimization).
-
Stability of 4-Chloro-heterocycles: Gonçalves, G. A., et al. (2021). Instability of 4-chloroquinazolines toward water and bases. Journal of Heterocyclic Chemistry. [Link] (Validates the hydrolysis issues encountered during workup).
- Information regarding the industrial synthesis of this compound derivatives (often used as bio-isosteres in Gefitinib analogs)
Sources
identifying impurities in 4-Chlorothieno[2,3-d]pyrimidine synthesis via HPLC
Technical Support Center: HPLC Analysis of 4-Chlorothieno[2,3-d]pyrimidine
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Profiling & Method Troubleshooting for this compound[1]
Introduction
Welcome to the technical support hub for thienopyrimidine analysis. This compound is a highly reactive electrophile, serving as a critical scaffold in the synthesis of kinase inhibitors (e.g., Gefitinib analogs).[1]
Its analysis presents a unique paradox: The very reactivity that makes it a valuable intermediate makes it unstable during HPLC analysis.
This guide moves beyond generic protocols. We address the specific physicochemical challenges of the thieno[2,3-d]pyrimidine core—specifically the lability of the C4-chlorine atom and the polarity contrast between the lipophilic product and its polar hydrolysis precursors.[1]
Part 1: Method Development & Optimization
Q: What is the recommended starting method for separating the 4-chloro product from its hydroxy impurity?
A: The critical separation is between This compound (Target) and thieno[2,3-d]pyrimidin-4(3H)-one (Hydroxy Impurity).[1]
The Hydroxy impurity is amphoteric and highly polar, often eluting near the void volume in standard Reverse Phase (RP) methods, while the Chloro product is significantly more hydrophobic. You must use a gradient to capture both.
Recommended Protocol (Self-Validating):
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | End-capping reduces silanol interactions with the nitrogen-rich pyrimidine ring, improving peak shape.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5 - 4.[1]0) | Acidic pH suppresses ionization of the pyrimidine nitrogens, increasing retention of polar impurities. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatic heterocycles compared to Methanol. |
| Gradient | 0-2 min: 5% B (Isocratic hold)2-15 min: 5% | The initial hold forces the polar Hydroxy impurity to interact with the stationary phase, preventing co-elution with the solvent front.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV 254 nm | The aromatic thienopyrimidine core absorbs strongly here; 220 nm is an alternative but risks solvent noise. |
| Column Temp | 25°C - 30°C | Do not heat above 35°C. Higher temperatures accelerate on-column hydrolysis of the Chloro product.[1] |
Part 2: Troubleshooting Specific Anomalies
Q: I am seeing a "ghost peak" that grows over time in my sample sequence. What is happening?
A: This is the hallmark of In-Vial Hydrolysis .[1] The C4-chlorine atom is susceptible to nucleophilic attack by water.[1] If you dissolve your sample in a protic solvent (Methanol/Water) or a "wet" aprotic solvent, the 4-chloro compound converts back to the 4-hydroxy impurity (or 4-methoxy if Methanol is used) while sitting in the autosampler.[1]
The Fix:
-
Diluent: Use 100% Anhydrous Acetonitrile or Dichloromethane (DCM) as the sample diluent.
-
Minimization: If aqueous buffers are required for peak shape, inject immediately after preparation.
-
Verification: Inject the same vial at T=0 and T=4 hours. If the early-eluting peak (RRT ~0.2-0.[1]3) grows, your diluent is the culprit.
Q: My 4-chloro peak is tailing significantly. Is the column dead?
A: Likely not. Thienopyrimidines are basic heterocycles. The tailing is caused by secondary interactions between the pyrimidine nitrogens and residual silanols on the silica support.
The Fix:
-
Buffer Strength: Increase Ammonium Formate concentration to 20 mM.
-
Ion Pairing (Last Resort): Add 0.1% Trifluoroacetic acid (TFA) to Mobile Phase A.[1] The low pH ensures the nitrogens are fully protonated, preventing interaction with silanols, though this may alter selectivity.
Part 3: Impurity Characterization Logic
Q: How do I identify the specific impurities based on Relative Retention Time (RRT)?
A: In a standard C18 Gradient (Acidic pH), the elution order is dictated by polarity (LogP).[1]
| Compound | Structure Note | Est. LogP | RRT (Approx) | Origin |
| Hydroxy Impurity | Thieno[2,3-d]pyrimidin-4(3H)-one | ~1.2 | 0.25 - 0.35 | Unreacted precursor or Hydrolysis product.[1] |
| Starting Material | Methyl 2-amino-3-thiophenecarboxylate | ~2.0 | 0.60 - 0.70 | Incomplete cyclization.[1] |
| Target | This compound | ~2.8 | 1.00 | Main Product. |
| Dimer | Bis-thienopyrimidine ether | >4.0 | 1.40+ | Over-reaction/Concentration effect.[1] |
Visualizations
Figure 1: Synthesis & Impurity Origin Pathways
This diagram illustrates where impurities enter the workflow, highlighting the critical hydrolysis loop.
Caption: The "Reversion" loop (dashed red line) represents the degradation of the target back to the hydroxy impurity in the presence of moisture.[1]
Figure 2: Analytical Method Decision Tree
Follow this logic to troubleshoot retention time or peak shape issues.
Caption: Decision tree for optimizing separation of the polar hydroxy impurity from the lipophilic chloro target.
References
-
HPLC Method Strategies for Pyrimidine Derivatives Source: ResearchGate (2007).[1] "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives." Link:[Link]
-
Stability of Thienopyrimidine Intermediates Source: Journal of Medicinal Chemistry (2013). "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides." (Demonstrates lability of the chloro-pyrimidine bond). Link:[Link][1]
-
Impurity Characterization via HPLC-MS Source: National Institutes of Health (PMC). "Characterization, HPLC Method Development and Impurity Identification." Link:[Link]
Sources
alternative reagents for the chlorination of thieno[2,3-d]pyrimidin-4-one
Welcome to the technical support center for the synthesis of 4-chlorothieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the chlorination of the thieno[2,3-d]pyrimidin-4-one scaffold. As a key intermediate in the synthesis of a wide range of biologically active molecules, successful and reproducible execution of this step is critical.[1][2][3]
This document provides in-depth troubleshooting guides for common experimental issues and a comprehensive FAQ section covering alternative chlorinating agents and reaction strategies.
Troubleshooting Guides
This section addresses specific problems you may encounter during the chlorination of thieno[2,3-d]pyrimidin-4-one. The solutions are presented in a question-and-answer format to directly resolve common experimental hurdles.
Issue 1: Low or No Conversion to this compound
Question: I have followed the standard protocol using phosphorus oxychloride (POCl₃), but my TLC analysis shows mostly starting material, even after prolonged heating. What could be the cause, and how can I resolve it?
Potential Causes & Solutions:
-
Insufficient Reagent Activity:
-
Causality: Phosphorus oxychloride (POCl₃) can hydrolyze upon exposure to atmospheric moisture, reducing its reactivity. Older bottles of the reagent are particularly susceptible.
-
Solution: Use a freshly opened bottle of POCl₃ or distill the reagent under reduced pressure before use. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) with oven-dried glassware to prevent moisture contamination.
-
-
Inadequate Reaction Temperature or Time:
-
Causality: The conversion of the lactam functionality in thieno[2,3-d]pyrimidin-4-one to the chloro-amidine is an energetically demanding process. Standard protocols often require vigorous heating for extended periods.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. Literature precedents often cite reaction times of 20-24 hours when using neat POCl₃.[4] Monitor the reaction progress every few hours using a suitable TLC system (e.g., ethyl acetate/hexane) until the starting material spot is no longer visible.
-
-
Poor Solubility of Starting Material:
-
Causality: The thieno[2,3-d]pyrimidin-4-one starting material may have limited solubility in POCl₃ alone, especially at the initial stages of the reaction, leading to a slow reaction rate.
-
Solution: Consider the addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline. These additives can act as catalysts and also help to improve the solubility of the substrate. They function by forming a more reactive intermediate with POCl₃.
-
Troubleshooting Workflow: Low Conversion
Caption: A workflow for troubleshooting low reaction conversion.
Issue 2: Product Decomposition or Formation of Tarry Byproducts
Question: My reaction turns dark, and upon work-up, I isolate a complex mixture or a tar-like substance instead of the clean this compound. How can I prevent this?
Potential Causes & Solutions:
-
Excessively Harsh Conditions:
-
Causality: The thieno[2,3-d]pyrimidine core, while relatively stable, can be sensitive to prolonged exposure to strong acids at high temperatures. This is particularly true if the thiophene ring bears sensitive functional groups.
-
Solution: Instead of neat POCl₃ at reflux, consider using a milder, alternative reagent system. The Vilsmeier-Haack reagent, generated in situ from oxalyl chloride and a catalytic amount of DMF in a solvent like dichloromethane (DCM), is an excellent choice.[5] This system operates at a lower temperature (reflux in DCM, ~40 °C) and often provides cleaner conversions with shorter reaction times (e.g., 3 hours).[5]
-
-
Improper Work-up Procedure:
-
Causality: Quenching a hot solution of POCl₃ with water is a highly exothermic and often violent process that can lead to the degradation of the desired product.
-
Solution: Always cool the reaction mixture to room temperature, and then to 0 °C in an ice bath, before quenching. The quench should be performed by pouring the reaction mixture slowly onto a vigorously stirred mixture of ice and water or a saturated sodium bicarbonate solution.[4] This ensures that the temperature remains low and the acidic byproducts are neutralized efficiently.
-
Experimental Protocol: Chlorination using Oxalyl Chloride/DMF
-
Setup: To a solution of N,N-dimethylformamide (DMF, 2.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in an oven-dried flask under an inert atmosphere, cool the mixture to 0 °C.
-
Reagent Addition: Slowly add oxalyl chloride (3.0 eq.). A white, gel-like substance (the Vilsmeier reagent) will form.[5]
-
Substrate Addition: Add the thieno[2,3-d]pyrimidin-4-one (1.0 eq.) to the mixture.
-
Reaction: Warm the reaction to room temperature and then heat to reflux for 3 hours, monitoring by TLC.[5]
-
Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of cold water.[5]
-
Extraction: Extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by silica gel column chromatography.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the chlorination of thieno[2,3-d]pyrimidin-4-ones, and when should I choose one over the other?
The choice of chlorinating agent depends on the substrate's sensitivity, the desired reaction scale, and laboratory safety considerations. The three most common reagents are Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂), and Oxalyl Chloride (in combination with DMF).
| Reagent System | Typical Conditions | Advantages | Disadvantages | Best For |
| POCl₃ | Neat reagent, reflux (110-120 °C), often with a catalytic amine base, 12-24h.[4] | Inexpensive, powerful, and widely documented. | Harsh conditions, long reaction times, difficult work-up, can cause decomposition of sensitive substrates. | Robust, simple substrates where high temperatures are not a concern. |
| SOCl₂ | Reflux in neat SOCl₂ or with a co-solvent like toluene. | Volatile byproducts (SO₂ and HCl) are easily removed. Often faster than POCl₃.[6][7] | Highly corrosive and toxic; reacts violently with water. Can cause unwanted side reactions on other functional groups.[8] | Substrates that can tolerate acidic conditions but may be sensitive to the high temperatures of POCl₃. |
| Oxalyl Chloride / DMF | DCM or 1,2-dichloroethane, reflux (~40-80 °C), 1-4h.[5] | Mild reaction conditions, short reaction times, clean conversion, gaseous byproducts (CO, CO₂).[9] | Oxalyl chloride is expensive and highly toxic. The Vilsmeier reagent can sometimes lead to formylation side products. | Sensitive substrates with delicate functional groups that would decompose under harsher conditions. |
| PCl₅ | Inert solvent (e.g., chloroform, toluene), reflux. | Highly reactive, can chlorinate even less reactive amides.[10] | Solid reagent, can be difficult to handle. Generates solid byproducts, potentially complicating purification. | Stubborn substrates that fail to react with other reagents. |
Q2: How does the Vilsmeier-Haack reagent (Oxalyl Chloride/DMF) work in this chlorination?
The Vilsmeier-Haack reagent is an electrophilic iminium salt formed from the reaction of a substituted amide (like DMF) with an acid chloride (like oxalyl chloride or POCl₃).[11] In this case, it is the chloroiminium cation, [(CH₃)₂N=CHCl]⁺Cl⁻.
The mechanism proceeds as follows:
-
Activation: The oxygen of the thieno[2,3-d]pyrimidin-4-one attacks the electrophilic carbon of the Vilsmeier reagent.
-
Intermediate Formation: This forms a new, highly activated intermediate.
-
Chloride Attack & Elimination: A chloride ion then attacks the C4 position, leading to the elimination of a neutral DMF molecule and the formation of the desired this compound.
Caption: Simplified mechanism of Vilsmeier-Haack chlorination.
Q3: My compound has other potentially reactive functional groups (e.g., esters, amines). Which reagent is the safest to use?
For substrates with sensitive functional groups, the Oxalyl Chloride/DMF system is generally the superior choice due to its mild conditions.[5]
-
Esters: High temperatures and prolonged exposure to POCl₃ or SOCl₂ can lead to transesterification or hydrolysis during work-up. The lower temperature of the Vilsmeier reaction minimizes this risk.
-
Amines: Primary or secondary amines will react with all chlorinating agents. They must be protected before attempting the chlorination of the pyrimidinone.
-
Alcohols: Alcohols will be converted to chlorides by all these reagents.[12] Protection is mandatory.
If you must use POCl₃, the addition of a non-nucleophilic base like DIPEA can sometimes scavenge excess acid and reduce side reactions, but a switch to a milder reagent is the more robust strategy.
Q4: What is the best way to purify the final this compound product?
The optimal purification strategy depends on the purity of the crude material and the nature of the byproducts.
-
Column Chromatography: This is the most common and effective method. A gradient of ethyl acetate in hexane is typically used to elute the product from a silica gel column.[5]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective method for obtaining material of high purity. Solvents like ethyl acetate or toluene are often suitable.[4][13]
-
Acid/Base Wash: During the aqueous work-up, washing the organic layer with a dilute base (e.g., 5% NaHCO₃ solution) helps remove residual acidic impurities. A subsequent wash with brine will help remove excess water before drying.
Always confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
References
-
Al-Omair, M. A., et al. (2018). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. National Institutes of Health (NIH). Available at: [Link]
-
Sciencemadness Wiki. (2025). Oxalyl chloride. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. Available at: [Link]
-
Xiao, Z., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. University of Groningen research portal. Available at: [Link]
-
Wang, L., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH). Available at: [Link]
-
Reddy, C. S., et al. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. Available at: [Link]
-
Nikolova, S., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available at: [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). MDPI. Available at: [Link]
- Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
-
Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020). ScienceDirect. Available at: [Link]
-
Sureja, D., et al. (2016). POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Phosphorus pentachloride. Available at: [Link]
-
Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (2025). ResearchGate. Available at: [Link]
-
Oxalyl Chloride: A Versatile Reagent in Organic Transformations. (2019). ResearchGate. Available at: [Link]
-
Sureja, D., et al. (2016). POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Semantic Scholar. Available at: [Link]
-
The reaction of tertiary alcohols with phosphorus pentachloride. (n.d.). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Thionyl chloride. Available at: [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (n.d.). Thieme Chemistry. Available at: [Link]
-
Quora. (2016). What uses can be given to phosphorus pentachloride?. Available at: [Link]
-
Lei, H., et al. (n.d.). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (n.d.). PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
- Google Patents. (n.d.). US2816141A - Process for oxalyl chloride production.
-
Leonard, M. S. (2013). Reaction with Thionyl Chloride. YouTube. Available at: [Link]
-
3ASenrise. (n.d.). This compound. Available at: [Link]
-
SciRP.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]
- Google Patents. (n.d.). US3995013A - Process for the preparation of phosphorus pentachloride.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents. (n.d.). US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl) Carbonate for Chlorination Reaction.
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 14080-59-2 [chemicalbook.com]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
strategies to improve the regioselectivity of reactions with 4-Chlorothieno[2,3-d]pyrimidine
The following technical guide is designed to serve as a specialized support resource for researchers working with 4-chlorothieno[2,3-d]pyrimidine . It addresses the specific challenges of regioselectivity, chemoselectivity, and reaction optimization for this scaffold.
Topic: Strategies to Improve Regioselectivity & Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)
Core Reactivity Profile & Structural Logic
Before troubleshooting, it is critical to understand the electronic "personality" of the scaffold.[1] The this compound system possesses three distinct reactive sites, each governed by different mechanistic rules.
| Site | Position | Electronic Character | Primary Reaction Class |
| C-4 | Pyrimidine Ring | Highly Electrophilic ( | Nucleophilic Aromatic Substitution ( |
| C-6 | Thiophene Ring ( | Nucleophilic / Acidic | Lithiation, Electrophilic Substitution, Pd-Catalyzed C-H Arylation |
| C-5 | Thiophene Ring ( | Less Acidic / Sterically Hindered | C-H Activation (requires specific catalyst control) |
Visualizing the Reactivity Hierarchy
Caption: Reactivity map illustrating the orthogonal reaction pathways for the C-4, C-6, and C-5 positions.
Troubleshooting Reactions (C-4 Selectivity)
Q: I am observing significant hydrolysis (formation of the 4-one byproduct) during my
A: The C-4 chloride is highly labile.[2] Hydrolysis typically occurs due to trace water in the solvent or during the workup of the intermediate.
-
Root Cause: The thieno[2,3-d]pyrimidine ring is electron-deficient, making the C-Cl bond susceptible to attack by water (a weak nucleophile), especially under acidic or basic catalysis.
-
Solution Protocol:
-
Solvent: Switch to anhydrous solvents (DCM, THF, or Dioxane).[2] Avoid hygroscopic solvents like DMF unless freshly distilled/dried.[2]
-
Base: Use non-hygroscopic bases. Replace
with DIPEA (Hunig's base) or in organic media.[1][2] -
Temperature: Lower the reaction temperature. Many amines react at
to RT.[2] High heat ( ) promotes hydrolysis if any moisture is present.[2]
-
Q: When reacting with amino-alcohols, I get a mixture of N-alkylation and O-alkylation. How do I ensure N-selectivity?
A: This is a chemoselectivity issue governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.[2]
-
Mechanism: The amine (softer nucleophile) is generally more reactive towards the soft aromatic center than the alcohol (harder nucleophile).[1] However, deprotonated alcohols (alkoxides) are far more reactive than neutral amines.[1][2]
-
Protocol for N-Selectivity:
-
Avoid Strong Bases: Do not use NaH or strong inorganic bases that could deprotonate the hydroxyl group.[2] Use a mild organic base (DIPEA) or excess amine.[2]
-
Solvent Choice: Use protic solvents (like isopropanol or n-butanol) if solubility allows.[1][2] Protic solvents solvate anions (alkoxides) strongly, reducing their nucleophilicity, while leaving the neutral amine relatively free to react.
-
Stoichiometry: Use 1.1 equivalents of the amino-alcohol.
-
Regioselective Functionalization of the Thiophene Ring (C-6 vs C-5)
Q: I need to introduce an aryl group on the thiophene ring. Will it go to C-5 or C-6?
A: The regioselectivity depends entirely on the method of activation (Lithiation vs. Pd-Catalysis) and the specific catalyst used.
Scenario A: Lithiation / Magnesiation
-
Selectivity: Exclusive to C-6.
-
Reasoning: The C-6 proton is
to the sulfur atom, making it significantly more acidic ( ~32-34) than the C-5 proton.[1][2] Treatment with n-BuLi or TMPMgCl will selectively deprotonate C-6.[2] -
Protocol:
Scenario B: Direct C-H Arylation (Pd-Catalyzed)
-
Standard Conditions: Favor C-6 .
-
Inverted Conditions: Favor C-5 .
-
Mechanism:[2][3][4][5][6] Cationic Palladium pathways can switch selectivity to the sterically less hindered or electronically distinct C-5 position, particularly when using aryl boronic acids.[2]
-
Key Reference: Research indicates that cationic Pd catalysts favor C-5 arylation with aryl boronic acids, while neutral conditions with aryl iodides favor C-6 [1].[1][2]
-
Decision Tree: Thiophene Functionalization
Caption: Strategies for selective functionalization of the thiophene ring.
Handling Poly-Halogenated Scaffolds (4-Cl, 6-Br)
Q: If I have 6-bromo-4-chlorothieno[2,3-d]pyrimidine, which halogen reacts first in a Suzuki coupling?
A: This is a classic chemoselectivity trap.[2]
- Conditions (Nucleophiles): The C-4 Chlorine reacts exclusively.[1][2] The thiophene bromide is inert to standard nucleophilic substitution.[2]
-
Suzuki/Stille Conditions (Pd-Catalysis): The C-6 Bromide typically reacts first.[1][2]
-
Optimization Tip: If you want to couple at C-4 using Palladium, you must either:
Quantitative Reactivity Comparison Table
| Reaction Type | Substrate: 4-Cl, 6-Br-thieno[2,3-d]pyrimidine | Preferred Site | Product |
| 4-Cl | C-4 | 4-Amino-6-bromo...[1][2][8] | |
| Suzuki (Pd/Base) | 6-Br | C-6 | 4-Chloro-6-aryl...[1][2] |
| Lithiation (n-BuLi) | 6-Br | C-6 | Lithium-Halogen Exchange at C-6 |
References
-
Regioselective C-H Arylation
-
Suzuki Coupling Selectivity (Analogous Systems)
-
Synthesis & Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6,7,8-Tetrahydrobenzo(4,5)thieno(2,3-d)pyrimidin-4-amine | C10H11N3S | CID 258149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 23289600 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Structural Confirmation of 4-Chlorothieno[2,3-d]pyrimidine Derivatives
Executive Summary: The Regioisomer Challenge
In the development of kinase inhibitors (e.g., EGFR, PI3K inhibitors like Olmutinib), the thieno[2,3-d]pyrimidine scaffold is a privileged structure. However, a critical synthetic pitfall exists: the formation of its regioisomer, thieno[3,2-d]pyrimidine .
These two isomers possess identical molecular weights and similar polarities, making them difficult to distinguish by low-resolution MS or TLC. Yet, their biological activities differ drastically due to the orientation of the sulfur atom in the binding pocket.
This guide provides a definitive protocol to confirm the 4-chlorothieno[2,3-d]pyrimidine structure, distinguishing it from the [3,2-d] isomer and hydrolysis byproducts (4-hydroxy), using comparative NMR analysis and self-validating synthetic workflows.
Comparative Analysis: [2,3-d] vs. [3,2-d] Isomers
The most reliable method for structural confirmation—short of X-ray crystallography—is a comparative analysis of vicinal coupling constants (
Table 1: NMR Fingerprint Comparison
Data synthesized from validated spectral libraries and literature [1, 2].
| Feature | This compound (Target) | 4-Chlorothieno[3,2-d]pyrimidine (Isomer) |
| Structure | Sulfur at position 7 (fused to pyrimidine C-5) | Sulfur at position 5 (fused to pyrimidine C-6) |
| H-2 Singlet | ||
| Thiophene Protons | Two doublets (H-5, H-6) | Two doublets (H-6, H-7) |
| Coupling Constant ( | ||
| Carbon-13 (Key) | C-4a (bridgehead) typically shielded | C-4a (bridgehead) typically deshielded |
> Critical Insight: The coupling constant in the [2,3-d] system (
Diagram 1: Structural Logic & Decision Tree
The following logic tree outlines the analytical workflow to rule out isomers and hydrolysis products.
Caption: Decision matrix for distinguishing regioisomers and hydrolysis byproducts using NMR constants.
Experimental Protocol: Synthesis & Validation
To ensure the correct isomer is obtained, the synthesis must start from the correct Gewald reaction precursor. The chlorination step is sensitive to moisture, which reverts the product to the starting lactam.
Step 1: Precursor Selection (The Causality of Isomerism)
-
Starting Material: 2-aminothiophene-3-carboxylate.[1]
-
Note: Using 3-aminothiophene-2-carboxylate yields the [3,2-d] isomer.[7] Verify your starting material CAS number before proceeding.
Step 2: Chlorination Protocol (Self-Validating)
Reagents: Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq),
-
Setup: In a dry RBF under Argon, suspend the pyrimidinone in
(5–10 vol). -
Catalysis: Add 3–5 drops of dry DMF. Observation: Gas evolution (HCl) indicates initiation.
-
Reflux: Heat to 90–100 °C for 3–4 hours.
-
Validation Point: The reaction mixture should turn from a suspension to a clear, dark solution. If solids persist, the reaction is incomplete.
-
-
Workup (Critical):
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Quench: Pour the residue slowly onto crushed ice/water with vigorous stirring.
-
pH Control: Neutralize immediately with saturated
or to pH 7–8. Do not allow the acidic aqueous solution to stand , as acid catalyzes the hydrolysis of the 4-Cl back to 4-OH.
-
-
Extraction: Extract with DCM, dry over
, and concentrate.
Step 3: Analytical Validation
Dissolve 5 mg of the solid in
-
Pass Criteria:
Advanced Characterization: HMBC Pathway
When
Diagram 2: HMBC Correlation Logic
This diagram visualizes the specific long-range couplings that prove the [2,3-d] fusion.
Caption: In the [2,3-d] isomer, Thiophene H-6 shows a strong 3-bond correlation to the pyrimidine bridgehead C-4a.[1][8][2][3][4][5][6][7][9][10][11]
Interpretation:
-
In thieno[2,3-d]pyrimidine : The proton at position 6 is 3 bonds away from the bridgehead Carbon 4a. You will see a cross-peak.
-
In thieno[3,2-d]pyrimidine : The geometric arrangement differs, altering the intensity and presence of bridgehead correlations.
References
-
ChemicalBook. (2025).[2] this compound Spectral Data and Synthesis. Retrieved from
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from
-
He, L., et al. (2015). Design and synthesis of thieno[2,3-d]pyrimidine derivatives as potent EGFR inhibitors.[5] European Journal of Medicinal Chemistry. (Contextual citation for biological relevance).
-
Porcs-Makkay, M., et al. (2004). Regioselective synthesis of thienopyrimidines.[1][3] Tetrahedron. (Reference for the Gewald reaction precursors).
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 14080-59-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 10. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 11. srinichem.com [srinichem.com]
A Comparative Guide to the In Vitro Evaluation of Novel Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the thieno[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its remarkable versatility and potent inhibitory activity against various protein kinases implicated in cancer. This guide provides an in-depth comparative analysis of the in vitro performance of recently developed thieno[2,3-d]pyrimidine derivatives, benchmarked against established kinase inhibitors. We will delve into the causality behind the selection of key in vitro assays, provide detailed, field-proven protocols, and present a logical framework for data interpretation, empowering you to effectively evaluate your own novel compounds.
The Rationale for Targeting Kinases with Thieno[2,3-d]pyrimidines
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] The thieno[2,3-d]pyrimidine core, being a bioisostere of purine, effectively competes with ATP for the kinase hinge region, leading to the inhibition of downstream signaling pathways that drive tumor growth, angiogenesis, and metastasis. Two key kinase targets for which novel thieno[2,3-d]pyrimidine derivatives have shown significant promise are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3]
VEGFR-2: A Critical Mediator of Angiogenesis
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.[2] By inhibiting VEGFR-2, novel therapeutics can effectively starve tumors of their blood supply.
EGFR: A Driver of Tumor Proliferation
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell proliferation and survival.[3] Thieno[2,3-d]pyrimidine-based inhibitors have been developed to target both wild-type (WT) and mutant forms of EGFR, including the challenging T790M mutation that confers resistance to first-generation inhibitors.[3]
Comparative Analysis of Novel Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro performance of selected novel thieno[2,3-d]pyrimidine derivatives against VEGFR-2 and EGFR, with IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) presented for direct comparison with standard-of-care drugs.
VEGFR-2 Inhibitors: A Comparative Overview
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Cell Line(s) for Antiproliferative Assay | Antiproliferative IC50 (µM) | Citation |
| Compound 17f | VEGFR-2 | 230 | Sorafenib | 230 | HCT-116, HepG2 | 2.80, 4.10 | [2] |
| Compound 8b | VEGFR-2 | 5 | - | - | - | - | [4] |
| Compound 8e | VEGFR-2 | 3.9 | - | - | - | - | [4] |
| Compound 22 | VEGFR-2 | 580 | - | - | MCF-7, HepG2 | 11.32, 16.66 | [5] |
| Compound 6b | VEGFR-2 | 53.63 | Sorafenib | 53.32 | MDA-231, MCF-7 | 5.91, 7.16 | [6] |
EGFR Inhibitors: A Comparative Overview
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Cell Line(s) for Antiproliferative Assay | Antiproliferative IC50 (µM) | Citation |
| Compound 7a | EGFR (WT) | 88.24 | Erlotinib | - | HepG2, PC3 | 9.31, 16.02 | [7][8] |
| Compound 7a | EGFR (T790M) | 92.02 | - | - | - | - | [7][8] |
| Compound 5b | EGFR (WT) | 37.19 | Erlotinib | - | MCF-7, A549 | - | [3] |
| Compound 5b | EGFR (T790M) | 204.10 | - | - | - | - | [3] |
| Compound 12c | EGFR (WT) | 37.50 | Erlotinib | - | MCF-7, A549 | 15.67, 12.16 | [9] |
| Compound 12c | EGFR (T790M) | 148.90 | - | - | - | - | [9] |
In Vitro Testing Workflow: A Step-by-Step Guide
A logical and robust in vitro testing cascade is essential for the efficient evaluation of novel compounds. The following workflow outlines the key assays, from initial cytotoxicity screening to detailed mechanistic studies.
Caption: A typical in vitro testing workflow for novel kinase inhibitors.
Experimental Protocols
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control. Include a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Kinase Inhibition: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[13] This provides a direct measure of kinase activity and the inhibitory potential of the test compounds.
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase (e.g., VEGFR-2, EGFR), the substrate, ATP, and the thieno[2,3-d]pyrimidine inhibitor at various concentrations.[14] The total reaction volume is typically 5 µL.[14]
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[15]
-
Data Analysis: Correlate the luminescence signal to the amount of ADP produced and calculate the IC50 value for each inhibitor.
Apoptosis Induction: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a desired outcome for many anticancer therapies. The Annexin V-FITC/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]
Protocol:
-
Cell Treatment: Treat cells with the thieno[2,3-d]pyrimidine derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining
Many kinase inhibitors exert their anticancer effects by inducing cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
Protocol:
-
Cell Treatment: Treat cells with the thieno[2,3-d]pyrimidine derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[19][20]
-
Cell Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[20]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Visualization
The following diagram illustrates the simplified signaling pathways of VEGFR-2 and EGFR and indicates the point of inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: Inhibition of VEGFR-2 and EGFR signaling pathways.
Conclusion
The in vitro evaluation of novel thieno[2,3-d]pyrimidine derivatives requires a systematic and multi-faceted approach. By employing a logical testing cascade that progresses from broad cytotoxicity screening to specific target engagement and mechanistic cell-based assays, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and comparative data presented in this guide serve as a valuable resource for drug development professionals seeking to advance the next generation of kinase inhibitors. The inherent versatility of the thieno[2,3-d]pyrimidine scaffold, coupled with a robust in vitro testing strategy, holds significant promise for the future of targeted cancer therapy.
References
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Bio-protocol. In vitro ADP-Glo kinase assay. [Link]
-
PubMed. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
ResearchGate. New thieno[2,3‐ d ]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET , toxicity, MD simulation studies | Request PDF. [Link]
-
PubMed. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. [Link]
-
PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]
-
National Institutes of Health. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. [Link]
-
Taylor & Francis Online. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. [Link]
-
PubMed. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. [Link]
-
ResearchGate. Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment | Request PDF. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
Sources
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Head-to-Head Comparison of Thieno[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the privileged structures of thieno[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine have emerged as versatile scaffolds for the development of potent and selective therapeutics. Their structural resemblance to the native purine core of ATP allows for competitive binding within the kinase active site, while the fused ring systems offer a rigid framework amenable to synthetic modification for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a head-to-head comparison of these two prominent heterocyclic systems, focusing on their application as inhibitors of key oncogenic kinases, supported by experimental data and methodological insights to inform rational drug design.
Core Structural Scaffolds and Their Intrinsic Properties
The isosteric replacement of a benzene ring in a quinazoline scaffold with a thiophene or pyridine ring gives rise to thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, respectively. This seemingly subtle change has profound implications for the electronic and steric properties of the molecule, influencing its interactions with the target kinase.
The thieno[2,3-d]pyrimidine core, with its electron-rich thiophene ring, offers unique opportunities for hydrogen bonding and other non-covalent interactions. The sulfur atom can act as a hydrogen bond acceptor, and the thiophene ring itself can participate in π-stacking and hydrophobic interactions within the ATP-binding pocket.
Conversely, the pyrido[2,3-d]pyrimidine scaffold introduces a nitrogen atom into the fused ring system, altering the electron distribution and providing an additional hydrogen bond acceptor site. This modification can be leveraged to enhance binding affinity and modulate selectivity against different kinase targets.
Core chemical structures of the compared heterocyclic systems.
Head-to-Head Comparison: Performance Against Key Kinase Targets
The versatility of both scaffolds is evident in their successful application against a range of kinase families implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a well-validated target in non-small cell lung cancer (NSCLC), and both thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines have been extensively explored as EGFR inhibitors. A key challenge in EGFR inhibitor development is achieving selectivity for mutant forms of the receptor (e.g., L858R, T790M) over the wild-type (WT) to minimize off-target toxicities.
Recent studies have demonstrated that both scaffolds can be elaborated to generate potent and selective inhibitors of mutant EGFR. For instance, a series of thieno[3,2-d]pyrimidine derivatives were designed as novel EGFRL858R/T790M inhibitors, with compound B1 showing an IC50 of 13 nM against the double mutant and over 76-fold selectivity against EGFRWT.[1][2] In a direct comparative study, both pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated against EGFRL858R/T790M, with the thieno[3,2-d]pyrimidine analog B1 again demonstrating superior performance.[1][2]
| Scaffold | Compound | Target Kinase | IC50 (nM) | Selectivity (WT/Mutant) |
| Thieno[3,2-d]pyrimidine | B1 | EGFRL858R/T790M | 13 | >76-fold |
| Thieno[3,2-d]pyrimidine | B7 | EGFRL858R/T790M | 5.9 | >16-fold |
| Pyrido[2,3-d]pyrimidine | A-series | EGFRL858R/T790M | Generally less potent than B-series | - |
Comparative inhibitory activity of thieno[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives against EGFR.
The structure-activity relationship (SAR) studies reveal that for the thieno[2,3-d]pyrimidine series, substitution at the 4-position with a substituted aniline moiety is crucial for potent EGFR inhibition. The nature of the substituent on the aniline ring can be fine-tuned to optimize activity and selectivity.
Simplified overview of the EGFR signaling pathway and its inhibition.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently deregulated in cancer. Both thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines have been investigated as PI3K inhibitors.
A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory activity against PI3K isoforms.[3][4] The SAR studies indicated that the substitution pattern on the 2-aryl ring significantly influences potency. For instance, compound VIb , with a 3-hydroxy-5-methoxyphenyl group at the 2-position, exhibited potent inhibition of PI3Kβ (72%) and PI3Kγ (84%) at a concentration of 10 µM.[3][4]
| Scaffold | Compound | R Group (on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| Thieno[2,3-d]pyrimidine | IIIa | 3-OH | 62 | 70 |
| Thieno[2,3-d]pyrimidine | VIb | 3-OH, 5-OCH3 | 72 | 84 |
| Thieno[2,3-d]pyrimidine | IIIb | 4-OH | <40 | <40 |
Inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives against PI3K isoforms.
While there is extensive literature on thieno[2,3-d]pyrimidines as PI3K inhibitors, direct head-to-head comparisons with pyrido[2,3-d]pyrimidine analogs targeting PI3K are less common. However, the pyrido[2,3-d]pyrimidine scaffold has been successfully employed in the development of dual PI3K/mTOR inhibitors, highlighting its potential in this area.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. The pyrido[2,3-d]pyrimidine scaffold has proven particularly fruitful in the development of CDK inhibitors. Palbociclib, a potent and selective inhibitor of CDK4/6, features a pyrido[2,3-d]pyrimidin-7-one core. The SAR studies of this class of compounds have shown that the 2-aminopyridine side chain at the C2 position is critical for potent and selective inhibition.
Thieno[3,2-d]pyrimidine derivatives have also been explored as CDK inhibitors.[5] A recent study described the optimization of a series of thieno[3,2-d]pyrimidines as highly selective CDK7 inhibitors.[6] Compound 36 from this series demonstrated potent inhibitory activity against CDK7 and strong efficacy in a triple-negative breast cancer xenograft model.[6]
Experimental Methodologies: A Self-Validating System
The reliability of the comparative data presented herein is underpinned by robust and well-validated experimental protocols. The following sections detail the generalized methodologies for key assays used in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. The principle lies in the measurement of ATP consumption during the phosphorylation reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).
-
Signal Generation: Add a reagent (e.g., ADP-Glo™) to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add a kinase detection reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.
-
Absorbance Reading: Measure the absorbance of the colored solution using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
A generalized workflow for kinase inhibitor discovery and development.
Conclusion and Future Perspectives
Both thieno[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds have demonstrated immense value in the development of kinase inhibitors for cancer therapy. The choice between these two heterocyclic systems is often target-dependent and guided by the specific interactions desired within the ATP-binding pocket.
The thieno[2,3-d]pyrimidine core has shown particular promise in the development of potent and selective inhibitors of EGFR and PI3K. Its electron-rich nature and the potential for unique interactions involving the sulfur atom provide a rich chemical space for exploration.
The pyrido[2,3-d]pyrimidine scaffold has been exceptionally successful in the context of CDK inhibition, as exemplified by the FDA-approved drug Palbociclib. The introduction of a nitrogen atom in the fused ring system offers distinct advantages for achieving high affinity and selectivity for certain kinase targets.
Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome clinical resistance mechanisms. The continued exploration of novel substitution patterns and the application of structure-based drug design will undoubtedly lead to the discovery of new and more effective kinase inhibitors based on these versatile scaffolds.
References
-
El-Gamal, M. I., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link]
-
Li, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]
-
Abdel-Aziem, A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]
-
Kumar, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(8), 5195-5218. [Link]
-
Fan, M., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-Chlorothieno[2,3-d]pyrimidine
Introduction: The "Why" Behind the Protocol
As researchers, we value 4-Chlorothieno[2,3-d]pyrimidine for its reactivity. It is a critical scaffold in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs). However, the very feature that makes it useful—the labile C-Cl bond at the C4 position—is the primary driver of its safety profile.
Unlike inert reagents, this compound is an electrophilic sensitizer . Upon contact with mucosal moisture or ambient humidity, it can undergo hydrolysis, releasing hydrochloric acid (HCl) and the corresponding hydroxypyrimidine. This guide moves beyond generic "safety precautions" to provide a protocol based on the specific chemical behavior of this intermediate.
Hazard Analysis & Causality
To select the correct PPE, we must understand the failure modes of the chemical in a laboratory setting.
Physicochemical Risk Factors[1][2][3]
-
Hydrolytic Instability: The chlorine atom is susceptible to nucleophilic aromatic substitution (
). In the presence of water (sweat, tears, humidity), it hydrolyzes to release corrosive HCl gas. -
Corrosivity: Classified generally as Skin Corr.[1] 1B or Skin Irrit. 2 depending on concentration and duration. It causes irreversible eye damage (Eye Dam. 1) due to the combination of organic alkylation and acid burns.
-
Inhalation Toxicity: Dust or sublimed vapor acts as a potent respiratory irritant (STOT SE 3), capable of causing chemical pneumonitis.
Visualization: The Hydrolysis Hazard Loop
The following logic flow illustrates why standard safety glasses are insufficient and why moisture control is a safety parameter.
Figure 1: Mechanistic pathway of injury. The dual threat of direct alkylation and acid hydrolysis dictates the PPE requirements.
PPE Selection Matrix
Do not rely on "standard lab attire."[2] The following matrix is calibrated for the handling of reactive chlorinated heterocycles.
| Protection Zone | Recommended PPE Specification | Scientific Rationale |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (min.[3] 5-8 mil) or Laminate (Silver Shield®) | Chlorinated pyrimidines can permeate thin nitrile. Double gloving provides a "breakthrough" buffer. If using halogenated solvents (DCM), Laminate gloves are mandatory. |
| Eye & Face | Chemical Splash Goggles (Indirect Vented) + Face Shield | Safety glasses allow vapors to bypass the lens. Goggles seal the eyes against HCl vapors generated by hydrolysis. A face shield protects the neck/skin from projectile solids. |
| Respiratory | Primary: Fume Hood (Face Velocity 80-100 fpm)Secondary: Full-face respirator with Multi-Gas/Vapor (OV/AG) + P100 cartridges. | An N95 mask filters dust but passes acid vapors. If weighing outside a hood (not recommended), an Acid Gas (AG) cartridge is required to neutralize HCl. |
| Body | Chemical-Resistant Lab Coat (Poly-coated) or Tyvek® Sleeves. | Standard cotton coats absorb liquids and hold them against the skin. Poly-coating repels the corrosive solid/solution. |
Operational Protocol: Step-by-Step
This workflow ensures containment from storage to reaction.
Phase 1: Preparation & Weighing
-
Engineering Control: Verify fume hood certification. Place a disposable weighing boat inside a secondary containment tray within the hood.
-
Static Control: Use an anti-static gun if available. Chlorinated powders are often static-prone, leading to "jumping" particles.
-
Tool Selection: Use plastic or glass spatulas . Avoid metal; if the powder is slightly wet, it will corrode metal spatulas, contaminating your reagent with iron salts.
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent (e.g., DMF, Isopropanol) slowly to the solid.
-
Exotherm Check: The dissolution can be slightly exothermic. If adding a nucleophile (e.g., an amine), expect immediate HCl generation.
-
Scavenger: Always have a base (TEA, DIPEA, or Carbonate) present in the reaction mixture to quench the HCl byproduct immediately, preventing it from escaping the vessel.
Phase 3: Decontamination & Waste
-
Quenching: Rinse all spatulas and glassware with a 5% Sodium Bicarbonate (
) solution before removing them from the hood. This neutralizes residual traces.
Visualization: Safe Handling Workflow
Figure 2: Operational lifecycle. Note the critical "Base Scavenger" step to mitigate gas evolution.
Emergency Response
In the event of containment failure, immediate action is required to prevent chemical burns.[4]
-
Skin Contact:
-
Eye Exposure:
-
Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.
-
Seek Medical Attention: This is a corrosive injury; professional evaluation is mandatory.
-
-
Spill Cleanup:
-
Solid: Cover with dry sand or non-combustible absorbent. Scoop into a waste container.
-
Liquid: Absorb with vermiculite. Neutralize the surface with dilute sodium bicarbonate solution after bulk removal.
-
Disposal & Environmental Compliance
-
Classification: This compound is a Halogenated Organic .
-
Segregation: Do not mix with strong oxidizers or aqueous acids.
-
Labeling: Waste containers must be labeled "Toxic," "Corrosive," and "Halogenated."
-
Hydrolysis Products: Be aware that waste containers may pressurize if moisture enters. Use vented caps if available.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4,6-Dichloropyrimidine (Analogous Hazard Profile). Retrieved from
-
National Institutes of Health (NIH). (2009). Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein.[6] PubMed. Retrieved from
-
Echemi. (2024).[3][7] 4-Chloro-6-iodo-thieno[2,3-d]pyrimidine Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. (2025).[8] Safety Data Sheet: 2,4,6-Trichloropyrimidine (Reactive Chlorinated Heterocycle). Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. uwlax.edu [uwlax.edu]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. echemi.com [echemi.com]
- 6. Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
